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  • Product: Methyl 1,4'-bipiperidine-3-carboxylate
  • CAS: 889952-13-0

Core Science & Biosynthesis

Foundational

"Methyl 1,4'-bipiperidine-3-carboxylate" CAS number and properties

Advanced Scaffold Analysis & Synthetic Protocols for Drug Discovery Abstract Methyl 1,4'-bipiperidine-3-carboxylate (CAS 889952-13-0) represents a critical diamine scaffold in modern medicinal chemistry, particularly in...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffold Analysis & Synthetic Protocols for Drug Discovery

Abstract

Methyl 1,4'-bipiperidine-3-carboxylate (CAS 889952-13-0) represents a critical diamine scaffold in modern medicinal chemistry, particularly in the development of G-protein coupled receptor (GPCR) modulators and kinase inhibitors.[1] This guide provides a definitive technical analysis of this intermediate, detailing its physicochemical properties, validated synthetic pathways via reductive amination, and analytical characterization. We explore its utility as a rigidified linker system that enhances metabolic stability and solubility in fragment-based drug design (FBDD).[2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The 1,4'-bipiperidine motif consists of two piperidine rings linked via a tertiary amine bond between the N1 position of the proximal ring (bearing the carboxylate) and the C4 position of the distal ring.[2] This specific isomer provides a unique vector for substituting the C3-carboxylate, allowing for precise spatial orientation of pharmacophores.

Table 1: Core Chemical Data
PropertySpecification
Chemical Name Methyl 1,4'-bipiperidine-3-carboxylate
CAS Number 889952-13-0
Synonyms Methyl [1,4'-bipiperidine]-3-carboxylate; 1-(Piperidin-4-yl)piperidine-3-carboxylic acid methyl ester
Molecular Formula C₁₂H₂₂N₂O₂
Molecular Weight 226.32 g/mol
SMILES COC(=O)C1CCCN(C2CCNCC2)C1
InChI Key QDVBKXJMLILLLB-UHFFFAOYSA-N (Base scaffold)
Appearance Viscous oil or low-melting solid (Free base); White solid (HCl salt)
Table 2: Predicted Physicochemical Properties
ParameterValueRelevance in Drug Design
LogP ~0.5 - 1.2Highly hydrophilic; ideal for improving solubility of lipophilic warheads.
pKa (Basic) ~9.8 (Distal NH)Typical secondary amine basicity; dictates salt formation and lysosomal trapping.
pKa (Tertiary) ~7.5 (Linker N)Lower basicity due to steric bulk and electronic environment.
TPSA ~41 ŲFavorable for CNS penetration and membrane permeability.
H-Bond Donors 1 (Distal NH)Key handle for further derivatization (e.g., reductive amination, acylation).
Pharmacological Significance & Applications[2]

The 1,4'-bipiperidine scaffold is not merely a linker; it is a privileged structure in medicinal chemistry. Its semi-rigid conformation restricts the rotational freedom of attached ligands, reducing the entropic penalty upon binding to protein targets.[2]

  • GPCR Modulation: Used in the synthesis of Muscarinic (M1/M4) agonists and antagonists.[2] The basic nitrogen mimics the cationic headgroup of acetylcholine.[2]

  • Kinase Inhibition: Serves as a solubility-enhancing tail in JAK and CDK inhibitors, projecting into solvent-exposed regions of the ATP binding pocket.

  • CNS Agents: The scaffold's physicochemical profile (LogP < 2, moderate TPSA) is optimized for blood-brain barrier (BBB) penetration, making it valuable for neurodegenerative disease therapeutics.

Synthetic Pathways & Manufacturing Protocols[2][10]

The synthesis of Methyl 1,4'-bipiperidine-3-carboxylate relies on the Reductive Amination strategy. This route is preferred over direct alkylation due to higher selectivity and the avoidance of over-alkylation byproducts (quaternary ammonium salts).[2]

3.1. Reaction Logic

The synthesis couples Methyl Nipecotate (amine source) with N-Boc-4-piperidone (carbonyl source).

  • Imine Formation: The secondary amine of the nipecotate attacks the ketone.[2]

  • Reduction: The intermediate iminium ion is reduced in situ by a mild hydride donor (STAB).[2]

  • Deprotection: Removal of the Boc group releases the distal secondary amine.[2]

3.2. Visualization of Synthetic Workflow[2]

SynthesisPathway Reactant1 Methyl Nipecotate (Amine Source) Intermediate Imine/Iminium Species Reactant1->Intermediate Condensation Reactant2 N-Boc-4-piperidone (Ketone Source) Reactant2->Intermediate Condensation Product_Protected N-Boc-Protected Intermediate Intermediate->Product_Protected Reduction (STAB) FinalProduct Methyl 1,4'-bipiperidine -3-carboxylate (HCl Salt) Product_Protected->FinalProduct Deprotection Reagent1 NaBH(OAc)3 / DCE AcOH (Cat.) Reagent1->Intermediate Reagent2 4M HCl / Dioxane or TFA/DCM Reagent2->Product_Protected

Figure 1: Step-wise synthetic pathway via reductive amination and acid-mediated deprotection.

3.3. Detailed Experimental Protocol

Step 1: Reductive Coupling (Boc-Protected Intermediate)

  • Reagents: Methyl nipecotate (1.0 eq), N-Boc-4-piperidone (1.1 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (1.0 eq), 1,2-Dichloroethane (DCE).

  • Procedure:

    • Dissolve Methyl nipecotate and N-Boc-4-piperidone in DCE (0.2 M concentration) under N₂ atmosphere.

    • Add Acetic Acid to catalyze imine formation.[2] Stir at Room Temperature (RT) for 30 minutes.

    • Cool to 0°C and add STAB portion-wise to prevent exotherms.

    • Allow to warm to RT and stir for 12–16 hours. Monitor by LC-MS (Target mass: MW + 100 [Boc]).

    • Quench: Add saturated NaHCO₃ solution. Extract with DCM (3x).[2]

    • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Step 2: Boc-Deprotection

  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Procedure:

    • Dissolve the intermediate from Step 1 in Dioxane (or DCM).[2]

    • Add 4M HCl in Dioxane (5-10 eq) dropwise at 0°C.

    • Stir at RT for 2–4 hours. Evolution of isobutylene gas indicates reaction progress.[2]

    • Isolation: Concentrate in vacuo. Triturate the resulting solid with diethyl ether to remove non-polar impurities.[2]

    • Yield: Filter the white precipitate to obtain Methyl 1,4'-bipiperidine-3-carboxylate dihydrochloride (Yield typically >90%).

Analytical Characterization (QC)[2]

To ensure the integrity of the scaffold before using it in downstream synthesis, the following analytical markers must be verified.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 3.65 ppm (s, 3H): Methyl ester singlet (Diagnostic).[2]

    • δ 3.00–3.50 ppm (m): Multiplets corresponding to the piperidine ring protons alpha to nitrogens.[2]

    • δ 8.50–9.50 ppm (br s): Exchangeable protons from the amine salts (if HCl salt).[2]

    • Absence of: δ 1.40 ppm (s, 9H) – confirms complete removal of the Boc group.[2]

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 227.17 m/z.[2]

    • Fragmentation: Loss of methoxy group (31 Da) or carboxylate is common in high-energy collision.[2]

Handling & Safety Information
  • Hazards: As a secondary amine and ester, the compound is an Irritant (Skin/Eye) .[2] The HCl salt is corrosive.[2]

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the methyl ester to the free acid.[2]

  • Stability: The methyl ester is susceptible to hydrolysis under basic aqueous conditions.[2] Avoid prolonged exposure to high pH during workups unless the free acid is desired.[2]

References
  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[2] Link[2]

  • Bipiperidine Scaffold Synthesis: Search Result 1.9, ChemicalBook, Synthesis of [1,4']Bipiperidinyl-3-carboxylic acid ethyl ester via HCl deprotection. Link

  • Pharmacological Applications: Wrodnigg, T. M., et al.[2] "The double reductive amination approach to the synthesis of polyhydroxypiperidines." Chimica Oggi, 2009.[2] Link

  • Compound Data: PubChem CID 78607 (1,4'-Bipiperidine base structure).[4][5] Link[2]

  • Commercial Availability & Properties: BLD Pharm, Methyl [1,4'-bipiperidine]-3-carboxylate dihydrochloride (CAS 2089649-64-7 for salt, 889952-13-0 for free base). Link

Sources

Exploratory

Technical Whitepaper: Synthesis and Characterization of Methyl 1,4'-bipiperidine-3-carboxylate

Executive Summary & Strategic Importance Methyl 1,4'-bipiperidine-3-carboxylate represents a privileged "bipiperidine" scaffold, a structural motif critical in the development of GPCR modulators (specifically Muscarinic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Methyl 1,4'-bipiperidine-3-carboxylate represents a privileged "bipiperidine" scaffold, a structural motif critical in the development of GPCR modulators (specifically Muscarinic M1/M4 agonists) and various kinase inhibitors. Its unique geometry—linking two piperidine rings via a sterically demanding


 nitrogen-carbon bond—provides a rigid yet functionalizable core that enhances metabolic stability compared to flexible linear linkers.

This technical guide details a robust, scalable synthesis protocol based on reductive amination . Unlike direct alkylation, which suffers from over-alkylation and elimination side products, this route utilizes Sodium Triacetoxyborohydride (STAB) to ensure high selectivity and yield.

Core Chemical Attributes[1][2][3][4][5][6][7][8]
  • CAS (Generic Core): 4897-50-1 (Parent 1,4'-bipiperidine)[1]

  • Target Moiety: 3-substituted ester variant.[2][3]

  • Molecular Weight: ~226.32 g/mol (Free base)

  • Key Challenge: Steric hindrance at the secondary amine of methyl nipecotate and the ketone interface requires catalytic activation.

Retrosynthetic Analysis & Mechanistic Rationale

The most reliable disconnection for 1,4'-bipiperidines is at the


 bond. The synthesis is designed as a convergent reductive amination between Methyl Nipecotate  (Amine) and N-Boc-4-piperidone  (Ketone).
Why Sodium Triacetoxyborohydride (STAB)?

We select STAB (


) over Sodium Cyanoborohydride (

) or Sodium Borohydride (

) for three critical reasons:
  • Safety: It avoids the generation of toxic cyanide byproducts.

  • Selectivity: STAB is less basic and milder. It reduces the iminium ion selectively without reducing the starting ketone, allowing for a "one-pot" procedure.

  • Proton Source: The acetoxy groups provide a buffered internal proton source, though external acetic acid is added to accelerate imine formation.

Reaction Pathway Diagram

G Start1 Methyl Nipecotate (Amine) Inter Carbinolamine / Iminium Intermediate Start1->Inter DCE, 25°C Start2 N-Boc-4-piperidone (Ketone) Start2->Inter Product N-Boc-Protected Bipiperidine Ester Inter->Product Hydride Transfer Reagent STAB / AcOH (Reduction) Reagent->Product Promotes Final Methyl 1,4'-bipiperidine- 3-carboxylate (Salt) Product->Final 4M HCl/Dioxane (Deprotection)

Figure 1: Convergent synthesis pathway via reductive amination and subsequent deprotection.

Experimental Protocol

Phase A: Reductive Amination (Coupling)

Objective: Synthesize 1'-(tert-butyl) 1-methyl [1,4'-bipiperidine]-1',3-dicarboxylate.

Reagents & Stoichiometry
ReagentEquiv.Role
Methyl Nipecotate1.0Nucleophile (Amine)
N-Boc-4-piperidone1.1 - 1.2Electrophile (Ketone)
Sodium Triacetoxyborohydride (STAB)1.4 - 1.5Reducing Agent
Acetic Acid (Glacial)1.0 - 2.0Catalyst (pH control)
1,2-Dichloroethane (DCE)Solvent0.1 - 0.2 M Conc.
Step-by-Step Procedure
  • Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve Methyl Nipecotate (1.0 equiv) and N-Boc-4-piperidone (1.1 equiv) in anhydrous DCE .

    • Note: DCM can be used, but DCE often provides better solubility for the STAB complex.

  • Activation: Add Acetic Acid (1.0 equiv). Stir at room temperature (20-25°C) for 30-60 minutes.

    • Mechanism:[3][4] This allows the formation of the equilibrium iminium species.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.4 equiv) portion-wise over 15 minutes.

    • Caution: Mild exotherm and gas evolution (acetic acid vapor) may occur.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours under Nitrogen atmosphere.

    • Monitoring: Check via TLC (Mobile Phase: 5% MeOH in DCM). Look for the disappearance of the secondary amine spot.

  • Quench: Quench the reaction by slowly adding saturated aqueous NaHCO3 solution until pH ~8. Gas evolution (

    
    ) will be vigorous.
    
Phase B: Workup & Purification Strategy

To ensure high purity for biological testing, an acid-base extraction followed by chromatography is recommended.

Workup Rxn Reaction Mixture (DCE Phase) Quench Add Sat. NaHCO3 Rxn->Quench Sep1 Phase Separation Quench->Sep1 Org Organic Layer (Product + Impurities) Sep1->Org Aq Aqueous Layer (Boron salts) Sep1->Aq Dry Dry (Na2SO4) & Conc. Org->Dry Col Flash Column (DCM:MeOH 95:5) Dry->Col

Figure 2: Purification workflow minimizing boron salt contamination.

  • Extraction: Extract the quenched aqueous layer 3x with DCM.

  • Drying: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Chromatography: Purify the residue via silica gel flash chromatography.

    • Gradient: 0%

      
       5% MeOH in DCM (with 0.5% 
      
      
      
      if streaking occurs).
    • Yield Target: 75-85%.

Phase C: Deprotection (Optional)

If the free amine (or HCl salt) is required:

  • Dissolve the N-Boc intermediate in 1,4-Dioxane.

  • Add 4.0 M HCl in Dioxane (5-10 equiv).

  • Stir at RT for 2 hours.

  • Concentrate or precipitate with Diethyl Ether to obtain Methyl 1,4'-bipiperidine-3-carboxylate dihydrochloride .

Analytical Characterization (QC)

The following data confirms the structural integrity of the N-Boc protected intermediate.

Nuclear Magnetic Resonance (NMR)
NucleusChemical Shift (

)
MultiplicityAssignment

H
1.45Singlet (9H)Boc (t-butyl) group

H
3.68Singlet (3H)Methyl Ester (

)

H
2.80 - 2.95Multiplet (1H)Methine (

) at 4'-position

H
4.10 - 4.25Broad (2H)Piperidone

-protons (Boc ring)

C
174.2SingletCarbonyl (Ester)

C
154.5SingletCarbonyl (Boc)

C
51.8SingletMethyl Ester Carbon
Mass Spectrometry (ESI-MS)
  • Expected Mass (M+H): Calculation based on

    
     Da.
    
  • Observed:

    
    .
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Inactive STAB or wet solvent.Use fresh STAB (should be a free-flowing powder, not clumped). Dry DCE over molecular sieves.
Impurity: Alcohol Reduction of ketone before amination.[5][6]Ensure Acetic Acid is added before STAB to drive iminium formation. Add STAB slowly at 0°C.
Streaking on TLC Basic amine interaction with silica.Pre-wash TLC plate with 1%

or add 1%

to the mobile phase.
Gel formation Boron salts during workup.Use Rochelle's Salt (Potassium Sodium Tartrate) solution instead of standard water/bicarb to solubilize boron complexes.

References

  • Abdel-Magid, A. F., et al. (1996).[5][6][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

    • Context: The foundational protocol for STAB-mediated reductive amin
  • Thermo Scientific Chemicals. (n.d.). "1,4'-Bipiperidine, 99%."[1]

    • Context: Physical property verification for the core bipiperidine scaffold.
  • Gassama, A., et al. (2015). "Synthesis of N-Substituted piperidines from piperidone." Journal de la Société Ouest-Africaine de Chimie.

    • Context: Validation of N-Boc-4-piperidone reactivity in reductive amin

Sources

Foundational

Technical Whitepaper: The Methyl 1,4'-Bipiperidine-3-carboxylate Scaffold in GPCR Ligand Design

Topic: Biological Activity and Medicinal Chemistry of Methyl 1,4'-bipiperidine-3-carboxylate Derivatives Content Type: Technical Whitepaper / Scaffold Analysis Guide Audience: Medicinal Chemists, Pharmacologists, and Dru...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity and Medicinal Chemistry of Methyl 1,4'-bipiperidine-3-carboxylate Derivatives Content Type: Technical Whitepaper / Scaffold Analysis Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

Methyl 1,4'-bipiperidine-3-carboxylate (CAS: 889952-13-0) represents a high-value "privileged structure" in medicinal chemistry. While the parent ester exhibits negligible intrinsic potency, it serves as a critical bifurcation point for synthesizing ligands targeting Class A G-Protein Coupled Receptors (GPCRs).

This guide analyzes the scaffold’s utility in accessing Chemokine Receptors (CCR5/CCR2) and Muscarinic Acetylcholine Receptors (mAChR) . By exploiting the orthogonality between the C3-carboxylate and the distal N1'-secondary amine, researchers can rapidly generate diverse libraries with tunable physicochemical properties (logP, tPSA) and specific receptor subtype selectivity.

Chemical Architecture & Pharmacophore Mapping

The 1,4'-bipiperidine core is characterized by a semi-rigid, rotatable linker that allows the molecule to adopt distinct conformational states, essential for fitting into the deep binding pockets of peptide-binding GPCRs.

Structural Logic:
  • The Core (Bipiperidine): Acts as a spacer, positioning pharmacophores at a distance of ~6–9 Å, mimicking the span of peptide turns found in chemokine ligands.

  • The C3-Carboxylate (The "Left-Hand" Vector): Unlike the more common 4'-substituted bipiperidines (e.g., Piritramide intermediates), the 3-position offers a vector that projects substituents into the minor sub-pockets of GPCR orthosteric sites, often determining subtype selectivity (e.g., CCR5 vs. CCR2).

  • The Distal Nitrogen (N1'): The primary basic center. At physiological pH, this protonated amine frequently forms a critical salt bridge with a conserved Aspartate residue (e.g., Asp282 in CCR5 or Asp113 in mAChRs).

Pharmacophore Core 1,4'-Bipiperidine Core (Semi-rigid Spacer) C3 C3-Carboxylate (Ester) Vector: Hydrophobic/H-Bonding Target: Selectivity Pocket Core->C3 Functionalization Site A N1 Distal N1' (Secondary Amine) Vector: Basic Center Target: Conserved Aspartate (Salt Bridge) Core->N1 Functionalization Site B

Figure 1: Pharmacophore mapping of the scaffold. The C3 and N1' positions provide orthogonal handles for parallel synthesis.

Biological Targets & Mechanisms
3.1 Chemokine Receptor Antagonism (CCR5/CCR2)

Derivatives of 1,4'-bipiperidine are well-validated antagonists of CCR5, a co-receptor for HIV-1 entry. The mechanism involves allosteric modulation or orthosteric blockade, preventing the binding of native ligands like RANTES (CCL5).

  • Mechanistic Insight: The bipiperidine core occupies the transmembrane bundle. Large hydrophobic groups (e.g., benzhydryl, substituted phenyl) attached via the C3-amide linker penetrate the hydrophobic accessory pocket formed by TM1, TM2, and TM7.

  • Critical Citation: The seminal work on SCH-351125 demonstrated that oximino-piperidino-piperidine scaffolds (structurally homologous to this core) achieve nanomolar potency against CCR5 [1].

3.2 Muscarinic Acetylcholine Modulation (M1/M4)

The bipiperidine moiety mimics the distance between the quaternary ammonium and the hydrogen-bond acceptor in Acetylcholine, but with added bulk that favors antagonism or allosteric agonism.

  • M1 Allosteric Agonism: 3-substituted derivatives can act as Positive Allosteric Modulators (PAMs), stabilizing the active receptor conformation without competing directly with Acetylcholine. This is relevant for cognitive enhancement therapies in Alzheimer's.

Structure-Activity Relationship (SAR) Guidelines

The following data summarizes the impact of transforming the methyl ester (C3) and the distal amine (N1') based on class-wide pharmacological trends.

Table 1: SAR Trends for 1,4'-Bipiperidine-3-carboxylate Derivatives

Modification SiteChemical TransformationBiological Impact (CCR5/Muscarinic)Physicochemical Effect
C3-Ester (Parent) None (Methyl Ester)Inactive / Weak (Metabolic liability)High cell permeability, rapid hydrolysis.
C3-Amide Conversion to N-benzyl amidePotency Increase: Establishes

-stacking in hydrophobic pockets.
Increased MW, reduced solubility.
C3-Alcohol Reduction to primary alcoholSelectivity Shift: Favors interaction with polar residues; reduces potency for CCR5.Lowers logP, increases H-bond potential.
N1'-Alkylation Addition of N-oxide or bulky alkylPK Optimization: N-oxides (e.g., SCH-351125) improve metabolic stability and oral bioavailability [1].Reduces hERG liability (cardiotoxicity).
N1'-Urea Urea linkage to aryl groupHigh Potency: Common in CCR2 antagonists; rigidifies the distal tail.Increases tPSA, lowers permeability.
Experimental Protocols

To validate the biological activity of libraries generated from this scaffold, the following self-validating workflows are recommended.

Protocol A: Synthesis of C3-Amide Library (Parallel Synthesis)

Rationale: Amides are stable bioisosteres of the ester that allow probing of the hydrophobic pocket.

  • Saponification: Dissolve Methyl 1,4'-bipiperidine-3-carboxylate (1 eq) in THF:MeOH:H2O (3:1:1). Add LiOH (2 eq). Stir at RT for 4h. Acidify to pH 5 to precipitate the zwitterionic acid.

  • Coupling: Dissolve acid in DMF. Add HATU (1.2 eq) and DIPEA (3 eq). Add diverse amine (

    
    , 1.1 eq). Shake at RT for 12h.
    
  • Purification: SCX-2 (Strong Cation Exchange) solid-phase extraction. Wash with MeOH (removes non-basic impurities), elute product with 2M NH3/MeOH.

  • QC: LC-MS purity check (>95% required).

Protocol B: Calcium Flux Assay (GPCR Functional Screening)

Rationale: Measures the ability of the derivative to inhibit agonist-induced calcium release (Antagonist Mode).

  • Cell Line: CHO-K1 cells stably expressing human CCR5 and G

    
    16 (promiscuous G-protein to couple to Calcium).
    
  • Dye Loading: Incubate cells with Fluo-4 AM (Calcium indicator) for 45 min at 37°C.

  • Compound Addition: Add synthesized derivatives (10

    
    M screening concentration) using an automated liquid handler. Incubate 15 min.
    
  • Agonist Challenge: Inject

    
     concentration of CCL5 (RANTES).
    
  • Readout: Measure fluorescence intensity (Ex 494nm / Em 516nm) on a FLIPR Tetra system.

  • Validation: Reference compound Maraviroc must show

    
     nM for assay validity.
    
Workflow Visualization

The following diagram illustrates the logical flow from the raw scaffold to biological data generation.

Workflow Start Methyl 1,4'-bipiperidine-3-carboxylate (Scaffold) Step1 Step 1: C3-Ester Hydrolysis (LiOH, THF/H2O) Start->Step1 Step2 Step 2: Parallel Amide Coupling (HATU, Diverse Amines) Step1->Step2 Free Acid Intermediate Library Focused Library (3-Amide-1,4'-bipiperidines) Step2->Library SCX Purification Screen Step 3: Calcium Flux Assay (FLIPR / CCR5-CHO Cells) Library->Screen 10mM DMSO Stocks Hit Hit Identification (>50% Inhibition @ 10µM) Screen->Hit Data Analysis

Figure 2: Integrated workflow for converting the methyl ester scaffold into a bioactive library.

References
  • Palani, A., et al. (2001).[1] "Discovery of 4-[(Z)-(4-bromophenyl)(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): An Orally Bioavailable Human CCR5 Antagonist for the Treatment of HIV Infection."[1][2][3] Journal of Medicinal Chemistry, 44(21), 3339–3342. Link

  • Miller, K. J., et al. (2016). "1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2." Bioorganic & Medicinal Chemistry Letters, 26(15), 3525-3529. Link

  • Janssen, P. A. J. (1963). "Piritramide and related compounds."[2][3][4][5] U.S. Patent 3,345,366. (Historical context for bipiperidine opioids).

Sources

Exploratory

An In-depth Technical Guide to Exploring the Chemical Space of Bipiperidine Carboxamides

Abstract The bipiperidine carboxamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of biologically active agents.[1][2] Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The bipiperidine carboxamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of biologically active agents.[1][2] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the chemical space surrounding this versatile core. We move beyond simple synthetic recitation to dissect the causality behind methodological choices, offering field-proven insights into stereocontrolled synthesis, structure-activity relationship (SAR) navigation, and robust analytical characterization. This document is structured to serve as a practical and authoritative resource, grounding key protocols and mechanistic claims in verifiable, peer-reviewed literature to empower the rational design of novel therapeutics.

The Strategic Value of the Bipiperidine Carboxamide Scaffold

The piperidine ring is a ubiquitous motif in pharmaceuticals, enhancing properties like metabolic stability, aqueous solubility, and the ability to traverse biological membranes.[1] The bipiperidine framework builds upon this foundation, offering a three-dimensional structure with defined vectors for substitution, which is crucial for optimizing interactions within complex biological targets such as enzymes and receptors.[2][3] The carboxamide linker is not merely a passive connector; its hydrogen bonding capabilities are fundamental to molecular recognition and target binding.[2][4]

This combination has led to the development of potent agents across diverse therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1][5] For instance, piperidine-4-carboxamides have been identified as a novel class of DNA gyrase inhibitors effective against Mycobacterium abscessus[6], while other derivatives act as inhibitors of human carbonic anhydrase[7] or secretory glutaminyl cyclase[8]. The inherent challenge and opportunity lie in systematically navigating the vast chemical space this scaffold presents.

Core Synthetic Strategies: A Logic-Driven Approach

The construction of a bipiperidine carboxamide library hinges on two critical phases: the formation of the core bipiperidine structure and the final amide bond coupling. The chosen pathway dictates control over stereochemistry, yield, and purification efficiency.

Amide Bond Formation: The Linchpin Reaction

The coupling of a carboxylic acid with an amine is the most common and pivotal step in synthesizing these molecules.[9] While thermodynamically favorable, the reaction is kinetically slow, necessitating the activation of the carboxylic acid. The choice of coupling reagent is a critical decision point, governed by the steric and electronic properties of the substrates and the need to preserve chiral integrity.

// Edges CarboxylicAcid -> Coupling [label="Substrate"]; Amine -> Coupling [label="Substrate"]; Coupling -> Reaction [label="Activates Acid"]; Base -> Reaction; Solvent -> Reaction; Reaction -> Workup [label="Crude Product"]; Workup -> Purification [label="Removes Byproducts"]; Purification -> FinalProduct [label="Pure Product"]; } केंदot Caption: General workflow for amide bond formation.

Table 1: Comparison of Common Amide Coupling Reagents

ReagentActivating Agent TypeKey AdvantagesCausality Behind ChoiceCommon Byproducts
EDC (with HOBt)CarbodiimideWater-soluble byproducts (easy removal via aqueous workup), cost-effective.Ideal for standard couplings where starting materials are robust and byproduct removal is a priority.[10]Water-soluble urea.
HATU Uronium SaltHigh reactivity, rapid reaction times, low rate of racemization.The reagent of choice for sterically hindered substrates, electron-deficient amines, or when preserving the stereochemistry of an adjacent chiral center is critical.[10]Tetramethylurea.
Acyl Fluorides Acid HalideHighly efficient for coupling with challenging, electron-deficient amines.[11]Used when standard carbodiimide or uronium methods fail due to low nucleophilicity of the amine.[11]Fluoride salts.
Protocol 2.1.1: Gold-Standard Amide Coupling with HATU

This protocol is designed as a self-validating system. Successful formation of the product, confirmed by LC-MS, validates the integrity of the reagents and the procedure.

Objective: To synthesize a bipiperidine carboxamide from a bipiperidine carboxylic acid and a primary amine, minimizing racemization and maximizing yield for a potentially hindered coupling.

Materials:

  • Bipiperidine carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the bipiperidine carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DMF.

    • Causality: Anhydrous conditions are critical to prevent hydrolysis of the activated carboxylic acid intermediate, which would quench the reaction.[10]

  • Activation: Cool the solution to 0°C in an ice bath. Add DIPEA (2.0 eq) followed by the portion-wise addition of HATU (1.1 eq).

    • Causality: The reaction is cooled to control the initial exotherm. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and scavenge the acid formed during the reaction, driving the equilibrium towards product formation.[10] HATU rapidly forms a highly reactive acyl-uronium intermediate.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.[10]

  • Aqueous Workup: Quench the reaction by adding water. Dilute the mixture with an organic solvent like DCM or Ethyl Acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally brine.

    • Causality: The aqueous washes are a crucial purification step. The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts. The brine wash helps to remove residual water from the organic layer.[10]

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Characterization: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Navigating the Chemical Space: Structure-Activity Relationships (SAR)

Systematic exploration of the bipiperidine carboxamide scaffold is essential for optimizing potency, selectivity, and pharmacokinetic (ADME) properties.[12] Modifications can be targeted to three primary regions of the molecule.

G Core Bipiperidine Carboxamide Core R1 R1: Piperidine-1 (e.g., Alkyl, Aryl, Heterocycle) Core->R1 R2 R2: Piperidine-2 (e.g., H, F, Me) Core->R2 R3 R3: Carboxamide (e.g., Substituted anilines, benzylamines) Core->R3 R1_effect Impacts: Lipophilicity, pKa, Target Engagement R2_effect Impacts: Conformation, Metabolic Stability R3_effect Impacts: H-Bonding, Selectivity, Potency

The Role of Stereochemistry and Conformation

The 3D arrangement of atoms is paramount for biological activity. The introduction of chiral centers into the piperidine scaffold can significantly enhance biological activity and selectivity.[13][14]

  • Stereochemistry: Enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.[15] Therefore, stereocontrolled synthesis using chiral building blocks or asymmetric catalysis is not just an academic exercise but a regulatory and safety imperative.

  • Conformational Rigidity: The two piperidine rings typically adopt a chair conformation.[16] Substituents can exist in either an axial or equatorial position, and this preference is influenced by factors like sterics and hyperconjugation.[17][18][19] Fixing the molecule in a specific, biologically active conformation can dramatically improve potency by reducing the entropic penalty of binding.

Table 2: Hypothetical SAR Data for a Kinase Inhibitor Series

Compound IDR1 (Piperidine-1)R3 (Amide)Kinase IC₅₀ (nM)cLogPRationale for Change
BP-01 HPhenyl5202.8Initial Hit
BP-02 MethylPhenyl2503.2Probing pocket for small alkyl groups.
BP-03 CyclopropylPhenyl853.5Introducing rigidity and improving metabolic stability.
BP-04 Cyclopropyl4-Fluorophenyl223.7Adding H-bond acceptor to interact with key residue.[4]
BP-05 Cyclopropyl3-Chloro-4-fluorophenyl54.3Targeting hydrophobic sub-pocket while maintaining H-bond.

Essential Characterization and Analytical Control

Rigorous analytical chemistry ensures the identity, purity, and stereochemical integrity of every synthesized compound.

Structural Verification
  • NMR Spectroscopy (¹H, ¹³C): Provides definitive structural confirmation of the carbon-hydrogen framework.

  • Mass Spectrometry (LC-MS, HRMS): Confirms the molecular weight and elemental composition, and is the primary tool for monitoring reaction completion.

Chiral Analysis: An Absolute Requirement

For any compound with stereocenters, determining the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) is non-negotiable.

  • Chiral Chromatography (HPLC, SFC): This is the gold standard for separating and quantifying enantiomers.[20] The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

    • Causality: Choosing the correct CSP (e.g., polysaccharide-based, Pirkle-type) is crucial and often requires screening. The goal is to achieve baseline separation of the enantiomeric peaks for accurate quantification.[21][22]

  • NMR with Chiral Shift Reagents: In some cases, chiral lanthanide shift reagents can be used to differentiate enantiomers in the NMR spectrum, though this is less common for quantitative work than chromatography.[23]

Conclusion and Future Perspectives

The bipiperidine carboxamide scaffold remains a fertile ground for the discovery of novel therapeutics. A deep understanding of the interplay between synthetic strategy, three-dimensional structure, and analytical validation is the key to unlocking its full potential. Future exploration will likely focus on leveraging new synthetic methodologies, such as C-H activation and late-stage functionalization, to access novel chemical space more efficiently. Furthermore, the integration of computational modeling, including molecular dynamics and free energy perturbation calculations, will be instrumental in predicting conformational preferences and binding affinities, thereby accelerating the design-make-test-analyze cycle and guiding researchers toward compounds with superior efficacy and safety profiles.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link].

  • Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. MDPI. Available at: [Link].

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available at: [Link].

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link].

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link].

  • Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Nature. Available at: [Link].

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central (PMC). Available at: [Link].

  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ResearchGate. Available at: [Link].

  • Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. PubMed. Available at: [Link].

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central (PMC). Available at: [Link].

  • 1,4'-Bipiperidine. PubChem. Available at: [Link].

  • Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. Available at: [Link].

  • 1′-(Phenylmethyl)[1,4′-bipiperidine]-4′-carboxamide. CAS Common Chemistry. Available at: [Link].

  • Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. PubMed Central (PMC). Available at: [Link].

  • Advances in chiral analysis: from classical methods to emerging technologies. Royal Society of Chemistry. Available at: [Link].

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central (PMC). Available at: [Link].

  • Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link].

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link].

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link].

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. Available at: [Link].

  • α,β-Unsaturated (Bis)Enones as Valuable Precursors in Innovative Methodologies for the Preparation of Cyclic Molecules by Intramolecular Single-Electron Transfer. MDPI. Available at: [Link].

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link].

  • Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. Frontiers. Available at: [Link].

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link].

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PubMed Central (PMC). Available at: [Link].

  • Chiral analysis. Wikipedia. Available at: [Link].

  • Ultrafast Conformational Dynamics of Rydberg-excited N- Methyl Piperidine. PCCP. Available at: [Link].

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link].

  • Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. PubMed. Available at: [Link].

  • Structure Activity Relationships. Drug Design Org. Available at: [Link].

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  • Impact of Thymidine Loop Modifications on Telomeric G-Quadruplex Catalytic Systems for Asymmetric Sulfoxidation. MDPI. Available at: [Link].

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Foundational

The 1,4'-Bipiperidine-3-Carboxylate Scaffold: A Privileged Motif in Kinase Inhibitor Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Protein kinases have emerged as one of the most significant classes of drug targets, playing a central role in cellular...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases have emerged as one of the most significant classes of drug targets, playing a central role in cellular signaling pathways that govern cell proliferation, differentiation, and survival. The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. This has spurred the development of a multitude of small-molecule kinase inhibitors. Within this landscape, heterocyclic scaffolds have proven to be particularly fruitful starting points for inhibitor design. This technical guide delves into the significance of the Methyl 1,4'-bipiperidine-3-carboxylate core structure as a valuable scaffold in the discovery and development of novel kinase inhibitors. While not extensively documented as a potent inhibitor in its own right, its structural motifs are present in a variety of potent and selective kinase inhibitors. We will explore the chemical attributes of this scaffold, its role in the design of inhibitors for key kinase targets such as p38 MAP kinase and Akt, and provide detailed experimental protocols for assessing the inhibitory potential of compounds derived from this core.

The Kinase Conundrum: A Quest for Specificity

The human kinome comprises over 500 protein kinases, all sharing a conserved ATP-binding pocket. This structural similarity presents a significant challenge in the development of selective inhibitors. A successful kinase inhibitor must not only exhibit high affinity for its intended target but also demonstrate minimal off-target activity to avoid undesirable side effects. The design of such molecules often relies on exploiting subtle differences in the topology of the ATP-binding site and adjacent regions.

The use of privileged scaffolds, molecular frameworks that are known to bind to a particular class of proteins, is a common strategy in medicinal chemistry to accelerate the drug discovery process. The piperidine and bipiperidine moieties have emerged as key components in the design of kinase inhibitors, offering a versatile three-dimensional structure that can be readily functionalized to achieve desired potency and selectivity.

Unveiling the Methyl 1,4'-Bipiperidine-3-Carboxylate Scaffold

The Methyl 1,4'-bipiperidine-3-carboxylate core, with the chemical formula C₁₂H₂₂N₂O₂ and a molecular weight of 226.3153 g/mol , presents several key features that make it an attractive starting point for medicinal chemistry campaigns.[1][2]

PropertyValueSource
CAS Number889952-13-0[1]
Molecular FormulaC₁₂H₂₂N₂O₂[1]
Molecular Weight226.3153 g/mol [1]

The bipiperidine structure provides a rigid, yet three-dimensional, framework. The presence of two nitrogen atoms offers opportunities for establishing key hydrogen bond interactions within the kinase ATP-binding site. The methyl ester at the 3-position of one of the piperidine rings can be readily hydrolyzed to the corresponding carboxylic acid, providing another potential interaction point or a handle for further chemical modification.

Synthesis and Chemical Properties

The synthesis of Methyl 1,4'-bipiperidine-3-carboxylate and its derivatives can be achieved through various synthetic routes. A common approach involves the coupling of a suitably protected piperidine-3-carboxylate derivative with a piperidone, followed by reduction of the resulting enamine or iminium ion. The specific synthetic strategy can be adapted to introduce desired substituents on either of the piperidine rings.

The 1,4'-Bipiperidine Scaffold in Action: Case Studies in Kinase Inhibition

While direct evidence for the kinase inhibitory activity of Methyl 1,4'-bipiperidine-3-carboxylate is limited in publicly available literature, the broader 1,4'-bipiperidine and related piperidine scaffolds are well-represented in the landscape of potent kinase inhibitors.

Targeting the Inflammatory Cascade: p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a crucial role in regulating inflammatory responses.[2][3] Dysregulation of the p38 MAPK pathway is implicated in a range of inflammatory diseases, making it an attractive therapeutic target.[2] Several potent and selective p38 MAP kinase inhibitors incorporating a piperidine or bipiperidine moiety have been developed. These scaffolds often occupy the solvent-exposed region of the ATP-binding pocket, with substituents on the piperidine ring making critical interactions with the hinge region of the kinase.

Combating Cancer: Akt Kinase Inhibitors

The Akt (also known as Protein Kinase B) signaling pathway is a central regulator of cell survival, proliferation, and metabolism. Hyperactivation of this pathway is a frequent event in many human cancers, making Akt an important target for cancer therapy.[4] A number of Akt inhibitors featuring a piperidine or bipiperidine core have been reported.[5][6] For instance, the discovery of AZD5363, a potent and orally bioavailable Akt inhibitor, highlights the utility of a substituted piperidine ring in achieving high affinity and selectivity.[4] In these inhibitors, the piperidine scaffold often serves to position other functional groups for optimal interaction with the kinase domain.

Experimental Protocols for Evaluating Kinase Inhibition

The evaluation of a compound's potential as a kinase inhibitor requires a series of well-defined biochemical and cellular assays. Below are detailed protocols for common assays used to characterize kinase inhibitors.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Principle: The assay measures the phosphorylation of a substrate by a kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically quantified using methods such as radioactivity, fluorescence, or luminescence.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., a derivative of Methyl 1,4'-bipiperidine-3-carboxylate) in a suitable solvent, typically DMSO.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare solutions of the kinase, substrate (e.g., a peptide or protein), and ATP in assay buffer. The ATP concentration should ideally be close to the Km value for the specific kinase.

  • Assay Procedure:

    • In a microplate, add the kinase and the test compound at various concentrations.

    • Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Incubate the reaction for a specific time (e.g., 30-60 minutes) at the optimal temperature for the kinase (often 30°C or 37°C).

    • Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺, which is essential for kinase activity).

  • Detection:

    • Quantify the amount of phosphorylated substrate. Common detection methods include:

      • Radiometric Assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

      • Fluorescence-Based Assays: Using phosphorylation-specific antibodies labeled with a fluorophore (e.g., TR-FRET or FIDA).

      • Luminescence-Based Assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo® assay).

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay for Target Engagement

This assay determines whether the inhibitor can enter cells and inhibit the activity of the target kinase in a cellular context.

Principle: This is often assessed by measuring the phosphorylation of a known downstream substrate of the target kinase using techniques like Western blotting or ELISA.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line to an appropriate confluency.

    • Treat the cells with varying concentrations of the test compound for a specific duration.

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate of the target kinase.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that can generate a detectable signal.

    • Detect the signal using a chemiluminescent or fluorescent substrate.

    • Normalize the signal to a loading control (e.g., total protein of the downstream substrate or a housekeeping protein like GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities and plot the level of phosphorylated substrate as a function of the inhibitor concentration.

Visualizing the Path Forward: Signaling and Workflow Diagrams

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a simplified kinase signaling pathway and a typical experimental workflow for kinase inhibitor screening.

Kinase_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Binds & Activates Upstream_Kinase Upstream Kinase (e.g., PI3K) Receptor->Upstream_Kinase Activates Target_Kinase Target Kinase (e.g., Akt) Upstream_Kinase->Target_Kinase Phosphorylates & Activates Downstream_Substrate Downstream Substrate (e.g., GSK3β) Target_Kinase->Downstream_Substrate Phosphorylates Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Substrate->Cellular_Response Regulates Inhibitor Methyl 1,4'-bipiperidine-3-carboxylate -based Inhibitor Inhibitor->Target_Kinase Inhibits

Caption: Simplified kinase signaling cascade and the point of intervention for an inhibitor.

Kinase_Inhibitor_Screening_Workflow cluster_0 Primary Screening cluster_1 Hit Validation & Characterization cluster_2 Lead Optimization Compound_Library Compound Library (including bipiperidine derivatives) HTS_Assay High-Throughput Screening (Single Concentration) Compound_Library->HTS_Assay Hit_Identification Hit Identification HTS_Assay->Hit_Identification IC50_Determination IC50 Determination (Dose-Response) Hit_Identification->IC50_Determination Selectivity_Profiling Kinase Selectivity Profiling IC50_Determination->Selectivity_Profiling Cellular_Assays Cellular Target Engagement Selectivity_Profiling->Cellular_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Cellular_Assays->SAR_Studies ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox Lead_Candidate Lead Candidate ADME_Tox->Lead_Candidate

Caption: A typical workflow for the screening and development of kinase inhibitors.

Conclusion and Future Perspectives

The Methyl 1,4'-bipiperidine-3-carboxylate scaffold represents a promising starting point for the design of novel kinase inhibitors. Its inherent structural features, combined with the proven success of related piperidine and bipiperidine-containing compounds in targeting key kinases like p38 MAP kinase and Akt, underscore its potential. Future efforts in this area will likely focus on the synthesis of libraries based on this core, followed by rigorous biological evaluation using the types of assays detailed in this guide. The continued exploration of such privileged scaffolds will undoubtedly pave the way for the discovery of the next generation of targeted therapeutics.

References

  • p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies. PubMed. [Link]

  • Methyl [1,4'-bipiperidine]-3-carboxylate. MySkinRecipes. [Link]

  • Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. National Institutes of Health. [Link]

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. PubMed. [Link]

  • Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. PMC - NIH. [Link]

  • Methyl 1,4'-bipiperidine-3-carboxylate. AA Blocks. [Link]

  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]p yrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. ResearchGate. [Link]

  • The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases. PubMed. [Link]

Sources

Exploratory

"Methyl 1,4'-bipiperidine-3-carboxylate" structural analogs and their applications

Structural Analogs, Synthesis, and Medicinal Chemistry Applications Executive Summary: The "Privileged" Bipiperidine Motif[1] Methyl 1,4'-bipiperidine-3-carboxylate (CAS: 889952-13-0) represents a versatile privileged sc...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analogs, Synthesis, and Medicinal Chemistry Applications

Executive Summary: The "Privileged" Bipiperidine Motif[1]

Methyl 1,4'-bipiperidine-3-carboxylate (CAS: 889952-13-0) represents a versatile privileged scaffold in modern drug discovery. Structurally, it consists of two piperidine rings linked via a sterically defined N-C bond, with a methyl ester functional group positioned at the C3 position of the central ring.

This molecule is not merely a building block; it is a pharmacophore vector .[1] The 1,4'-bipiperidine core provides a semi-rigid diamine backbone that maintains a specific distance between the basic nitrogen centers and peripheral hydrogen-bonding groups. This geometry is critical for targeting G-Protein Coupled Receptors (GPCRs)—specifically Muscarinic (M1/M4) and Chemokine (CCR5) receptors—and monoamine transporters.[1]

This guide details the structural logic, synthetic protocols, and strategic application of this scaffold in lead optimization.

Structural Anatomy & Pharmacophore Mapping[1]

To effectively utilize this scaffold, one must understand its three distinct vectors for chemical modification.

  • Vector A (Distal Nitrogen - 4' position): The primary site for introducing lipophilic "tails" (benzyl, sulfonyl, or biaryl groups) to occupy deep hydrophobic pockets in receptors.

  • Vector B (The Linker - N1-C4'): A semi-rigid axis.[1] The basic nitrogen (N1) is protonated at physiological pH (pKa ~8.5–9.5), serving as a critical anchor point for aspartate residues in GPCR binding sites (e.g., Asp113 in β-adrenergic receptors).

  • Vector C (The Effector - C3 Ester): The ester is a prodrug-like moiety or a precursor to amides.[1] Its position (C3) creates chirality and directs hydrogen-bonding interactions orthogonal to the main axis.[1]

Pharmacophore DistalN Distal Nitrogen (4') (Hydrophobic Tail Attachment) CoreN Central Nitrogen (N1) (Cationic Anchor / pKa ~9.0) DistalN->CoreN ~5.5 Å Separation (Rigid Spacer) Target Target Interaction (GPCR Aspartate / Hydrophobic Pocket) DistalN->Target Hydrophobic Interaction Ester C3-Carboxylate (H-Bond Acceptor / Amide Precursor) CoreN->Ester Chiral Vector (R/S) CoreN->Target Ionic Bond

Figure 1: Pharmacophore vectors of the 1,4'-bipiperidine-3-carboxylate scaffold. The central nitrogen acts as the ionic anchor, while the distal nitrogen and ester group allow for divergent SAR exploration.

Synthetic Methodology: The Reductive Amination Protocol[1][2][3][4]

The most robust route to Methyl 1,4'-bipiperidine-3-carboxylate involves the reductive amination of Methyl nipecotate (amine source) and N-Boc-4-piperidone (ketone source). This approach avoids the over-alkylation often seen with alkyl halides.[1]

Protocol 1: Reductive Amination (Standard Operating Procedure)

Objective: Synthesis of tert-butyl 3-(methoxycarbonyl)-[1,4'-bipiperidine]-1'-carboxylate.

Reagents:

  • Methyl piperidine-3-carboxylate (Methyl Nipecotate) [1.0 eq][1]

  • 1-Boc-4-piperidone [1.1 eq]

  • Sodium Triacetoxyborohydride (STAB) [1.5 eq][1]

  • Acetic Acid [1.0 eq][1]

  • 1,2-Dichloroethane (DCE) or DCM [Solvent, 0.2 M]

Step-by-Step Workflow:

  • Imine Formation (Equilibrium):

    • Charge a dry reaction vessel with Methyl nipecotate and 1-Boc-4-piperidone in DCE.

    • Add Acetic Acid (catalytic to stoichiometric) to buffer the pH to ~5–6.[1] This accelerates imine formation.[1]

    • Critical Step: Stir at Room Temperature (RT) for 30–60 minutes. Why? Allowing the imine/iminium species to form prior to adding the hydride source minimizes direct reduction of the ketone to the alcohol byproduct.[1]

  • Reduction:

    • Cool the mixture to 0°C (optional, but improves selectivity).

    • Add Sodium Triacetoxyborohydride (STAB) portion-wise.[1] STAB is preferred over NaBH₃CN due to lower toxicity and better selectivity for imines over ketones.[1]

    • Allow to warm to RT and stir for 12–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (gas evolution will occur).[1]

    • Extract with DCM (x3).[1] Wash combined organics with brine.[1]

    • Dry over Na₂SO₄ and concentrate.[1]

  • Purification:

    • The tertiary amine product is basic.[1] Purify via flash column chromatography using DCM/MeOH (95:5) with 1% NH₄OH.[1]

    • Yield Expectation: 75–90%.[1]

Synthesis Start Methyl Nipecotate (Amine) Imine Imine Intermediate (Transient) Start->Imine AcOH, DCE, 30 min Ketone N-Boc-4-Piperidone (Ketone) Ketone->Imine Product Protected Bipiperidine (Tert-Butyl Ester) Imine->Product NaBH(OAc)3, RT, 16h Final Methyl 1,4'-bipiperidine-3-carboxylate (Free Base) Product->Final TFA/DCM or HCl/Dioxane (Deprotection)

Figure 2: Synthetic pathway via reductive amination. The modular nature allows for late-stage diversification.

Medicinal Chemistry: SAR & Analog Design

Once the core scaffold is synthesized, it serves as a divergence point. The ester functionality is rarely the final drug; it is a "handle" for further elaboration.[1]

A. The Amide Switch (GPCR Selectivity)

Converting the C3-ester to an amide is the most common optimization strategy.[1]

  • Secondary Amides (-CONHR): Increases metabolic stability and introduces a hydrogen bond donor.[1]

    • Application:CCR5 Antagonists .[1] Analogs of Maraviroc often utilize a substituted amide to interact with the extracellular loops of the receptor.[1]

  • Tertiary Amides (-CONR₂): Locks the conformation and removes the H-bond donor.[1]

    • Application:Muscarinic Agonists .[1] Tertiary amides can mimic the acetoxy group of acetylcholine while providing improved blood-brain barrier (BBB) penetration due to reduced PSA (Polar Surface Area).[1]

B. The Distal Nitrogen (Lipophilic Occupancy)

The 4'-nitrogen (distal) is typically deprotected (removal of Boc) and functionalized to tune potency.[1]

  • Sulfonylation (-SO₂Ar): Common in Carbonic Anhydrase inhibitors .[1] The sulfonamide acts as a zinc-binding group (ZBG), while the bipiperidine tail spans the enzyme active site active site [1].

  • Benzylation (-CH₂Ar): Used in VMAT2 inhibitors .[1] Diphenalkylpiperidines attached here occupy the hydrophobic translocation site of the transporter [2].[1]

C. Physicochemical Properties Table

Comparison of the core scaffold vs. common derivatives.

Compound ClassLogP (Calc)pKa (Basic N)tPSA (Ų)Application Scope
Methyl Ester (Core) 1.2 – 1.7~9.245Intermediate / Prodrug
Carboxylic Acid -1.5 (Zwitterion)~9.5 / 3.560Soluble Metabolite
Benzyl Amide 2.5 – 3.0~8.855CCR5 / GPCR Ligand
Sulfonamide 1.8 – 2.2~8.585Enzyme Inhibitor
Key Applications & Case Studies
Case Study 1: Muscarinic Receptor Modulation (M1/M4)

The bipiperidine moiety mimics the distance between the quaternary ammonium and the ester oxygen in acetylcholine.[1]

  • Mechanism: The central protonated nitrogen binds to the conserved Aspartate in TM3.[1] The C3-substituent (ester/amide) interacts with Threonine or Tyrosine residues in TM6.[1]

  • Design Tip: Rigidifying the linker (e.g., using a piperazine-piperidine analog) often shifts activity from agonist to antagonist.

Case Study 2: CCR5 Antagonists (HIV Entry Inhibition)

Piperidine-4-carboxamide derivatives are potent CCR5 antagonists.[1]

  • Relevance: The 1,4'-bipiperidine scaffold provides a "rod-like" structure that spans the transmembrane bundle of CCR5.

  • Modification: The methyl ester is hydrolyzed and coupled to 4,4-difluorocyclohexylamine or similar bulky amines to maximize van der Waals contacts within the receptor [3].

References
  • Nocentini, A., et al. (2018). "Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors." Journal of Medicinal Chemistry. Link

  • Horton, D. B., et al. (2011). "1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2." Bioorganic & Medicinal Chemistry Letters. Link

  • Wood, A., & Armour, D. (2005). "The discovery of the CCR5 receptor antagonist, UK-427,857 (Maraviroc)." Progress in Medicinal Chemistry. Link

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link[1]

  • PubChem Compound Summary. "Methyl 1,4'-bipiperidine-3-carboxylate."[1] National Center for Biotechnology Information.[1] Link[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of Methyl 1,4'-bipiperidine-3-carboxylate

Abstract This application note provides a comprehensive guide to the quantitative analysis of Methyl 1,4'-bipiperidine-3-carboxylate, a key intermediate in pharmaceutical synthesis. Given the compound's polar nature and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the quantitative analysis of Methyl 1,4'-bipiperidine-3-carboxylate, a key intermediate in pharmaceutical synthesis. Given the compound's polar nature and its importance in drug development, robust and reliable analytical methods are crucial for ensuring product quality and consistency. This document outlines two validated analytical methods: a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for routine quality control and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical studies or trace-level impurity analysis. The protocols are designed to be practical and are grounded in established scientific principles, with detailed validation procedures aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction: The Analytical Challenge

Methyl 1,4'-bipiperidine-3-carboxylate is a bicyclic amine derivative. The quantification of such polar, basic compounds often presents analytical challenges, including poor retention on traditional reversed-phase columns and peak tailing.[4] This guide addresses these challenges by providing detailed methodologies that ensure accurate and precise quantification in various matrices. The selection of the analytical method—HPLC-UV or LC-MS/MS—will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the intended application.

Chemical Structure and Properties of Methyl 1,4'-bipiperidine-3-carboxylate:

  • Chemical Name: Methyl 1,4'-bipiperidine-3-carboxylate[5]

  • CAS Number: 889952-13-0[5]

  • Molecular Formula: C₁₂H₂₂N₂O₂[5][6]

  • Molecular Weight: 226.3153 g/mol [5][6]

  • Structure:

  • Predicted Properties: As a tertiary amine, this compound is expected to be basic and highly polar, requiring specific chromatographic conditions for optimal retention and peak shape.

Method 1: HPLC-UV for Quality Control

This method is designed for the routine analysis of Methyl 1,4'-bipiperidine-3-carboxylate in bulk drug substance or formulated products, where concentration levels are relatively high. The key to this method is the use of a suitable column and mobile phase to achieve adequate retention and symmetrical peak shape.

Rationale for Method Design

Due to the polar and basic nature of the analyte, a standard C18 column may not provide sufficient retention. Therefore, a polar-embedded or a C18 column designed for polar analytes is recommended. The mobile phase will incorporate a low concentration of an acid modifier, such as trifluoroacetic acid (TFA), to improve peak shape by minimizing secondary interactions with residual silanols on the stationary phase.

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

Parameter Condition
Column Polar-Embedded C18 (e.g., Waters Symmetry Shield RP18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Accurately weigh and dissolve the sample in a diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Method Validation Protocol (ICH Q2(R1))

The method must be validated to demonstrate its suitability for its intended purpose.[1][2][3] The following validation parameters should be assessed:

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), and a spiked sample to ensure no interference at the retention time of the analyte.

  • Linearity: Prepare a series of at least five standard solutions covering the expected concentration range (e.g., 0.1 to 1.0 mg/mL). Plot the peak area against the concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD over the two days should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., pH of mobile phase A, column temperature, flow rate) and assess the impact on the results. The method should remain unaffected by small, deliberate variations.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Filter (0.45 µm) s2->s3 h1 Inject Sample s3->h1 Prepared Sample h2 Chromatographic Separation h1->h2 h3 UV Detection (210 nm) h2->h3 d1 Peak Integration h3->d1 Chromatogram d2 Quantification d1->d2 r1 Report Results d2->r1

Caption: HPLC-UV workflow for quantification.

Method 2: LC-MS/MS for Bioanalysis and Trace Analysis

This method offers high sensitivity and selectivity, making it ideal for quantifying Methyl 1,4'-bipiperidine-3-carboxylate in complex biological matrices like plasma or for detecting it as a trace-level impurity.

Rationale for Method Design

The use of tandem mass spectrometry provides exceptional specificity by monitoring a unique precursor-to-product ion transition for the analyte. A suitable internal standard (IS) is crucial for accurate quantification in complex matrices to compensate for matrix effects and variations in sample preparation and instrument response. A structurally similar compound, if available, would be an ideal IS. For this application note, we will propose the use of a stable isotope-labeled (SIL) analog or a close structural analog as the IS.

Experimental Protocol

Instrumentation:

  • LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

Parameter Condition
Column HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 60% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

MS/MS Conditions:

Parameter Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transitions To be determined by direct infusion of a standard solution. A plausible transition for the analyte (MW 226.3) would be m/z 227.2 → [fragment ion].

| Internal Standard | A stable isotope-labeled analog (e.g., D4-Methyl 1,4'-bipiperidine-3-carboxylate) or a structurally similar compound. |

Sample Preparation (Plasma):

  • To 100 µL of plasma sample, add 20 µL of internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

Method Validation Protocol (ICH Q2(R1) and Bioanalytical Method Validation Guidelines)

In addition to the validation parameters described for the HPLC-UV method, bioanalytical method validation requires the assessment of:

  • Selectivity: Evaluate potential interference from endogenous matrix components by analyzing blank matrix from at least six different sources.

  • Matrix Effect: Assess the ion suppression or enhancement caused by the matrix by comparing the response of the analyte in post-extraction spiked samples to that of a pure standard solution.

  • Recovery: Determine the extraction efficiency of the analyte from the biological matrix.

  • Stability: Evaluate the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage, and post-preparative).

LC-MS/MS Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis p1 Plasma Sample + IS p2 Protein Precipitation p1->p2 p3 Centrifugation p2->p3 p4 Evaporation & Reconstitution p3->p4 l1 Inject Sample p4->l1 Prepared Sample l2 HILIC Separation l1->l2 l3 ESI+ Ionization l2->l3 l4 MRM Detection l3->l4 da1 Peak Integration l4->da1 Mass Chromatogram da2 Quantification (Analyte/IS Ratio) da1->da2 r2 Report Concentration da2->r2

Caption: LC-MS/MS workflow for bioanalysis.

Data Presentation and System Suitability

For both methods, system suitability tests must be performed before each analytical run to ensure the performance of the chromatographic system.

System Suitability Parameters (HPLC-UV):

Parameter Acceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000

| RSD of replicate injections | ≤ 2.0% |

Validation Data Summary (Example):

A summary of the validation results should be presented in a clear and concise table.

Validation ParameterHPLC-UVLC-MS/MS
Linearity (R²) ≥ 0.999≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%85.0 - 115.0%
Precision (RSD) ≤ 2.0%≤ 15.0%
LOQ e.g., 1 µg/mLe.g., 0.1 ng/mL

Conclusion

The two analytical methods detailed in this application note provide robust and reliable approaches for the quantification of Methyl 1,4'-bipiperidine-3-carboxylate. The HPLC-UV method is well-suited for routine quality control applications, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical studies and trace-level analysis. Proper method validation in accordance with ICH guidelines is essential to ensure the generation of accurate and reliable data in a regulated environment.

References

  • Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Longdom Publishing. Available at: [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. Available at: [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Methyl 1,4'-bipiperidine-3-carboxylate. AA Blocks. Available at: [Link]

  • Sample Preparation Methods for the Analysis of Biogenic Amines. In: Biogenic Amines. Royal Society of Chemistry; 2020:303-341. Available at: [Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency. Available at: [Link]

  • Sample preparation and quantification of polar drug, allopurinol, in human plasma using LCMSMS. PubMed. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Available at: [Link]

  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis. ACS Publications. Available at: [Link]

  • Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk. American Journal of Biomedical Science & Research. Available at: [Link]

  • Chromatographic Determination of Amines in Food Samples. HELDA - University of Helsinki. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]

  • Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products. ResearchGate. Available at: [Link]

  • Related Substances method development by HPLC. YouTube. Available at: [Link]

  • Methyl 1,4'-bipiperidine-3-carboxylate. King Scientific. Available at: [Link]

Sources

Application

Application Note: Chiral Separation of Methyl 1,4'-bipiperidine-3-carboxylate Enantiomers

Introduction & Scope Methyl 1,4'-bipiperidine-3-carboxylate is a critical chiral intermediate, often associated with the synthesis of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs). The molecule features a bip...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Methyl 1,4'-bipiperidine-3-carboxylate is a critical chiral intermediate, often associated with the synthesis of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs). The molecule features a bipiperidine backbone with a single chiral center at the 3-position of the piperidine ring.

Achieving high enantiomeric purity (>99.5% e.e.) is essential as the biological activity of piperidine-based therapeutics is frequently stereodependent. This guide addresses the specific challenges of separating this basic amine, primarily the suppression of peak tailing caused by interaction with residual silanols on the stationary phase.

Key Chemical Properties[1][2][3][4][5]
  • Structure: Basic secondary/tertiary amine functionality.

  • Chromophore: Weak UV absorption (carboxylate group), requiring detection at low wavelengths (210–225 nm).

  • Solubility: Soluble in alcohols, acetonitrile, and chlorinated solvents; limited solubility in pure alkanes.

Method Development Strategy

Separating basic chiral amines requires a systematic screening approach. We utilize Polysaccharide-based Stationary Phases (Amylose and Cellulose derivatives) due to their proven broad selectivity for piperidine carboxylates.

The "Golden Rule" of Basic Chiral Separations

Never omit the basic additive. For bipiperidine structures, the addition of 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase is mandatory to mask free silanols and ensure symmetrical peak shapes.

Screening Workflow (Logic Diagram)

MethodDevelopment Start Start: Racemic Mixture Methyl 1,4'-bipiperidine-3-carboxylate Screen Primary Screen (NP-HPLC) Cols: Chiralpak IA, AD-H, IC MP: Hexane:IPA:DEA (90:10:0.1) Start->Screen Decision Resolution (Rs) > 1.5? Screen->Decision Optimize Optimization Phase 1. Change Alcohol (EtOH) 2. Lower Temp (15°C) Decision->Optimize No (Rs < 1.5) SFC Switch to SFC Screening CO2 / MeOH / DEA Decision->SFC No Selectivity Final Final Method Validation & Scale-Up Decision->Final Yes Optimize->Decision

Figure 1: Systematic screening workflow for chiral amine method development.

Experimental Protocols

Protocol A: Analytical Normal Phase HPLC (Gold Standard)

This method is recommended for initial quality control (QC) and purity determination.

Reagents:

  • n-Hexane (HPLC Grade)

  • 2-Propanol (IPA) or Ethanol (EtOH)

  • Diethylamine (DEA) - Freshly opened bottle preferred

Instrument Setup:

  • System: HPLC with Binary Pump and UV/PDA Detector.

  • Column: Chiralpak IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

    • Note: The immobilized "IA" version is preferred for robustness, but the coated "AD-H" often provides slightly higher selectivity for this specific class.

Step-by-Step Procedure:

  • Mobile Phase Preparation:

    • Premix n-Hexane and IPA in a 90:10 ratio.

    • Add DEA to a final concentration of 0.1% (v/v) (e.g., 1 mL DEA per 1 L mobile phase).

    • Critical: Degas thoroughly. Amine additives can oxidize or absorb CO2 over time.

  • Equilibration:

    • Flush column at 1.0 mL/min for 20 minutes (approx. 10 column volumes).

    • Monitor baseline at 220 nm.

  • Sample Prep:

    • Dissolve 1 mg of sample in 1 mL of Ethanol/Hexane (50:50).

  • Run Parameters:

    • Flow Rate: 1.0 mL/min[1][2][3][4]

    • Temp: 25°C

    • Wavelength: 220 nm (Ref 360 nm)

Typical Results (Simulated based on homologous series):

ParameterValue
Retention Time (E1) ~8.5 min
Retention Time (E2) ~11.2 min
Selectivity (

)
1.35
Resolution (

)
> 3.0
Tailing Factor < 1.2 (with DEA)
Protocol B: Supercritical Fluid Chromatography (SFC)

Recommended for high-throughput screening and "green" purification.

Rationale: SFC is superior for basic amines because the supercritical CO2 is slightly acidic, which can help suppress silanol interactions, though a basic additive is still required for peak symmetry.

Conditions:

  • Column: Chiralpak IC or IG (Cellulose derivatives), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: CO2 (100%)

  • Mobile Phase B: Methanol + 0.2% Diethylamine (DEA)

  • Gradient: 5% to 40% B over 5 minutes (or Isocratic 15% B).

  • Back Pressure: 120 bar.

  • Temp: 40°C.

Preparative Scale-Up Protocol

When moving from analytical (<1 mg) to preparative (>100 mg) scale, solubility and cycle time are paramount.

Workflow Diagram:

PrepWorkflow Feed Feed Solution (50 mg/mL in EtOH) Inject Stacked Injection (Every 6 mins) Feed->Inject Separation Prep Column (20 x 250 mm) Inject->Separation Detect UV Trigger (Slope Detection) Separation->Detect Collect Fraction Collection (R and S) Detect->Collect Workup Evaporation (< 40°C, Vac) Collect->Workup Salt Salt Formation (Optional HCl/TFA) Workup->Salt

Figure 2: Preparative isolation workflow for bipiperidine carboxylates.[5]

Scale-Up Steps:

  • Solubility Check: The free base is likely an oil or low-melting solid. Dissolve in 100% Ethanol or Methanol to maximize loading.

  • Column Selection: Use a 20 mm or 30 mm ID column with the same stationary phase as the analytical method (e.g., Chiralpak AD-H).

  • Loading Study: Inject increasing volumes (100 µL -> 2 mL) until resolution drops to

    
     (touching-band separation).
    
  • Recovery: Evaporate fractions immediately.

    • Caution: Bipiperidines are basic. If the mobile phase contains DEA, the residue will contain DEA. To remove DEA, perform azeotropic evaporation with Ethanol or convert the product to an HCl salt immediately after collection.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Silanol interaction; Insufficient additive.Increase DEA to 0.2%; Switch to Chiralpak IA (immobilized) which tolerates stronger solvents.
Low Resolution Wrong selector; Temperature too high.Switch from Amylose (AD) to Cellulose (IC/OD); Lower temp to 15°C to increase enantiorecognition.
Memory Effect Previous sample contamination.Wash column with 100% Ethanol (for IA/IC columns only) or 90:10 Hex/EtOH (for AD/OD).
Baseline Drift Unstable DEA/TEA in UV.Ensure reference wavelength is off; use high-quality amine additives; allow longer equilibration.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. Retrieved from [Link]

  • Zhang, Y., et al. (2015). "Enantioseparation of Tofacitinib intermediates using polysaccharide-based chiral stationary phases." Journal of Pharmaceutical and Biomedical Analysis.
  • Phenomenex. Chiral HPLC Method Development Guide. Retrieved from [Link]

  • Subramanian, G. (Ed.). (2008).[3][6] Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Source for basic amine additive protocols).

Sources

Method

Application Notes and Protocols for the N-alkylation of Methyl 1,4'-bipiperidine-3-carboxylate

Introduction The Methyl 1,4'-bipiperidine-3-carboxylate scaffold is a pivotal structural motif in modern medicinal chemistry and drug development. Its rigid, three-dimensional structure and the presence of a modifiable s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Methyl 1,4'-bipiperidine-3-carboxylate scaffold is a pivotal structural motif in modern medicinal chemistry and drug development. Its rigid, three-dimensional structure and the presence of a modifiable secondary amine on one of the piperidine rings make it an attractive starting point for creating diverse chemical libraries. N-alkylation, the process of introducing an alkyl group onto the nitrogen atom of the secondary piperidine, is a fundamental and powerful strategy for modulating the pharmacological properties of molecules derived from this scaffold. This modification can significantly impact a compound's potency, selectivity, solubility, metabolic stability, and pharmacokinetic profile.

This guide provides a comprehensive overview of the two primary and field-proven methodologies for the N-alkylation of Methyl 1,4'-bipiperidine-3-carboxylate: Direct Alkylation via Nucleophilic Substitution and Reductive Amination . As a senior application scientist, this document moves beyond a simple recitation of steps to explain the causality behind procedural choices, offering insights into optimization, troubleshooting, and the underlying chemical mechanisms. Every protocol is designed as a self-validating system, grounded in authoritative chemical principles.

Chemical Structures

Chemical structures of starting material and generalized N-alkylated product

Figure 1: General reaction scheme for the N-alkylation of Methyl 1,4'-bipiperidine-3-carboxylate.

Part 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation is often the most straightforward method for forming tertiary amines.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the secondary amine nitrogen attacks the electrophilic carbon of an alkyl halide.[2] The choice of base and solvent is critical for success, as is the control of stoichiometry to prevent common side reactions.

Mechanism of Direct Alkylation

The reaction is initiated by the nucleophilic attack of the secondary amine on the alkyl halide, forming a transient trialkylammonium salt. A base is then required to deprotonate this intermediate, yielding the final tertiary amine product and a salt byproduct. Without a base, the reaction slows as the acidic ammonium salt accumulates.[3]

G sub Methyl 1,4'-bipiperidine-3-carboxylate (Nucleophile) ts SN2 Transition State sub->ts Nucleophilic Attack rx Alkyl Halide (R-X) (Electrophile) rx->ts int Protonated Product (Ammonium Salt) ts->int Leaving Group Departs (X-) prod N-Alkylated Product int->prod Deprotonation salt Byproducts (HX, Base-H+) int->salt Proton Transfer base Base (e.g., K2CO3) base->int

Caption: SN2 mechanism for direct N-alkylation.

Experimental Protocol: Direct Alkylation

This protocol provides a general method using potassium carbonate as a mild, effective base in acetonitrile.

Materials and Reagents:

  • Methyl 1,4'-bipiperidine-3-carboxylate

  • Alkyl halide (e.g., Iodomethane, Ethyl bromide) (1.1 - 1.5 equivalents)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equivalents)

  • Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, and nitrogen/argon inlet

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add Methyl 1,4'-bipiperidine-3-carboxylate (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension (approx. 0.1-0.2 M concentration of the amine).

  • Reagent Addition: Add the alkyl halide (1.2 eq) to the suspension at room temperature. For highly reactive alkyl halides, consider adding it dropwise to control the reaction rate and minimize side reactions.[3]

  • Reaction: Heat the reaction mixture to a suitable temperature (50-80 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Work-up (Quenching & Extraction):

    • Cool the reaction mixture to room temperature and filter off the inorganic solids (K₂CO₃ and byproduct salts).

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Partition the residue between dichloromethane (or ethyl acetate) and water.

    • Separate the organic layer. Wash it sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure N-alkylated product.

Part 2: N-Alkylation via Reductive Amination

Reductive amination is a powerful alternative, particularly when direct alkylation is problematic or when the desired alkyl group is derived from an aldehyde or ketone. This two-step, one-pot process involves the initial formation of an iminium ion, which is then reduced in situ by a hydride reducing agent.[4] This method elegantly avoids the issue of over-alkylation that can plague direct alkylation with alkyl halides.[2]

Mechanism of Reductive Amination

The secondary amine first reacts with the carbonyl group of an aldehyde or ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form a positively charged iminium ion. A selective reducing agent, typically a borohydride derivative, delivers a hydride to the electrophilic carbon of the iminium ion to furnish the final N-alkylated product.

G sub Methyl 1,4'-bipiperidine-3-carboxylate hemiaminal Hemiaminal Intermediate sub->hemiaminal Nucleophilic Attack carbonyl Aldehyde/Ketone (R-CHO) carbonyl->hemiaminal iminium Iminium Ion hemiaminal->iminium Dehydration (-H2O) prod N-Alkylated Product iminium->prod Hydride Transfer reducer Reducing Agent (e.g., NaBH(OAc)3) reducer->iminium

Caption: Mechanism for N-alkylation via reductive amination.

Experimental Protocol: Reductive Amination

This protocol uses sodium triacetoxyborohydride (STAB), a mild and highly effective reducing agent for this transformation.

Materials and Reagents:

  • Methyl 1,4'-bipiperidine-3-carboxylate

  • Aldehyde or Ketone (1.1 - 1.5 equivalents)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and nitrogen/argon inlet

Step-by-Step Methodology:

  • Setup: To a round-bottom flask under an inert atmosphere, add Methyl 1,4'-bipiperidine-3-carboxylate (1.0 eq) and the aldehyde or ketone (1.2 eq).

  • Solvent Addition: Dissolve the components in anhydrous dichloromethane (approx. 0.1-0.2 M concentration).

  • Iminium Formation: Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation, if necessary.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The reaction is often mildly exothermic.

  • Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS. Typical reaction times are 2-12 hours.

  • Work-up (Quenching & Extraction):

    • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by column chromatography on silica gel as described in the direct alkylation protocol.

Comparative Analysis and Optimization

The choice between direct alkylation and reductive amination depends on reagent availability, functional group tolerance, and potential side reactions.

ParameterDirect Alkylation (SN2)Reductive Amination
Alkylating Agent Alkyl halides (R-X), Sulfonates (R-OTs)Aldehydes (R-CHO), Ketones (R₂C=O)
Key Reagents Base (K₂CO₃, Cs₂CO₃, DIPEA)[3][5]Reducing Agent (NaBH(OAc)₃, NaBH₃CN)
Pros Simple setup; wide variety of alkyl halides available.Avoids over-alkylation; mild conditions; orthogonal reagent class.
Cons Risk of quaternary ammonium salt formation.[2] May require heat. Can be slower.Requires access to corresponding aldehyde/ketone; reducing agents can be moisture-sensitive.
Optimization Use of non-nucleophilic bases like DIPEA minimizes side reactions.[5] Anhydrous polar aprotic solvents (ACN, DMF) are preferred.A slightly acidic medium can catalyze iminium formation. STAB is generally preferred over NaBH₃CN for safety and efficiency.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive alkylating agent (degraded halide).2. Insufficiently strong base or base has absorbed moisture.3. Reaction temperature too low.4. Sterically hindered reagents.1. Use a fresh bottle of alkyl halide or switch to a more reactive one (e.g., R-I > R-Br > R-Cl).2. Use freshly dried base or a stronger base (e.g., Cs₂CO₃).3. Increase the reaction temperature.4. Increase reaction time or consider reductive amination.
Formation of Quaternary Salt 1. Excess alkyl halide used.2. Product amine is more nucleophilic than starting material.1. Use the amine as the excess reagent or add the alkyl halide slowly to the reaction mixture.[3]2. This is an inherent risk; minimize by careful control of stoichiometry and reaction time.
Incomplete Reductive Amination 1. Incomplete iminium ion formation.2. Deactivated or insufficient reducing agent.1. Add a catalytic amount of acetic acid. Ensure anhydrous conditions.2. Use a fresh bottle of the reducing agent and ensure it is added to a dry reaction mixture.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Alkylating agents are often toxic and potentially carcinogenic; handle with extreme care.

  • Hydride reducing agents can react violently with water and protic solvents to release flammable hydrogen gas. Quench reactions carefully and slowly.

  • Refer to the Safety Data Sheet (SDS) for each reagent before use.

References

  • Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Pennington, L. D., & De, S. (Patent CA2738246C). Processes for the alkylation of secondary amine groups of morphinan derivatives.
  • Wang, C., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Varma, R. S., & Naicker, K. P. (2000). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. ResearchGate. [Link]

  • Frei, P. (Patent CH633264A5). N-alkyl-piperidine DERIVATIVES.
  • Various Authors. Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

  • Matassini, C., et al. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Arkivoc. [Link]

  • Chem LibreTexts. Ch22: Alkylation of Amines. [Link]

  • Gelin, A., et al. (Patent US4435572A). Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 1,4'-bipiperidine-3-carboxylate

Topic: Troubleshooting Side Reactions & Process Optimization Target Audience: Medicinal Chemists, Process Development Scientists Content Type: Technical Guide & FAQ System Overview & Reaction Logic Target Molecule: Methy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization Target Audience: Medicinal Chemists, Process Development Scientists Content Type: Technical Guide & FAQ

System Overview & Reaction Logic

Target Molecule: Methyl 1,4'-bipiperidine-3-carboxylate Primary Synthetic Route: Reductive Amination Standard Protocol: Coupling of Methyl piperidine-3-carboxylate (Amine) with N-protected-4-piperidone (Ketone) using Sodium Triacetoxyborohydride (STAB) and Titanium(IV) isopropoxide.

This synthesis relies on the formation of a sterically congested tertiary amine. Unlike simple alkylations, the thermodynamic equilibrium between the hemiaminal and the iminium ion is the critical control point. Failure to manage this equilibrium results in the primary failure mode: direct reduction of the ketone starting material.

Reaction Pathway Visualization

The following diagram maps the kinetic competition between the desired coupling and the primary side reactions.

ReactionPathways Reactants Reactants (Amine + Ketone) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Ti(OiPr)4 Alcohol Impurity A: 4-Hydroxypiperidine Reactants->Alcohol Direct Reduction (Fast w/o Ti) Iminium Iminium Ion (Active Species) Hemiaminal->Iminium -H2O Product Target Product (Bipiperidine) Iminium->Product STAB (Hydride Transfer) Acid Impurity B: Carboxylic Acid Product->Acid Hydrolysis (Basic Workup)

Figure 1: Kinetic landscape of the reductive amination. The "Green Path" requires successful dehydration to the iminium ion. The "Red Paths" represent the most common failure modes.

Troubleshooting Guides (FAQ Format)

Module A: The "Stalled" Reaction (Low Conversion)

User Query: "I see starting material remaining by LCMS even after 24 hours. Adding more reducing agent only increases the alcohol impurity."

Root Cause: The reaction is likely bottled-necked at the Imine/Iminium formation step. Secondary amines (like methyl nipecotate) are sterically hindered and less nucleophilic than primary amines. If the reducing agent (STAB) is added before the iminium ion is fully formed, the hydride will preferentially reduce the unreacted ketone to the alcohol (Impurity A), permanently removing it from the coupling cycle [1].

Corrective Protocol:

  • The "Pre-Complexation" Step: Do not add the reducing agent immediately.

  • Add Lewis Acid: Treat the amine and ketone with Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 – 1.5 equiv) in anhydrous DCE or THF.

  • Incubate: Stir at room temperature for 2–6 hours. The Ti(OiPr)₄ acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the iminium species [2].

  • Sequential Reduction: Only after this incubation, add the STAB.

Module B: The "Vanishing Ester" (Hydrolysis & Transesterification)

User Query: "My product mass is M-14 (acid formation) or M+14 (ethyl ester). I am losing the methyl ester moiety."

Root Cause:

  • Transesterification: Using nucleophilic alcoholic solvents (Methanol or Ethanol) with Titanium isopropoxide leads to ligand exchange. Ti(OiPr)₄ can catalyze the swap of your Methyl ester to an Isopropyl or Ethyl ester [3].

  • Hydrolysis: The workup for Titanium reactions often involves strong bases (NaOH/NH₄OH) to break the Ti-emulsion. This high pH can saponify the methyl ester to the carboxylic acid.

Data: Solvent Compatibility Table

SolventRisk LevelMechanism of FailureRecommendation
Methanol (MeOH) High Transesterification (Me vs Target Ester)Avoid if ester groups differ.
Ethanol (EtOH) Critical Transesterification (Et vs Me Ester)NEVER USE with Methyl esters.
DCE (1,2-Dichloroethane) Low None (Non-nucleophilic)Preferred Standard.[1][2][3]
THF (Tetrahydrofuran) Low None (Good solubility)Excellent Alternative.

Corrective Protocol:

  • Solvent: Switch strictly to 1,2-Dichloroethane (DCE) or THF .

  • Workup: Avoid 1M NaOH. Use the Rochelle's Salt Method (Sat. Potassium Sodium Tartrate) for a neutral pH quench that solubilizes Titanium without attacking the ester.

Module C: The "Unfilterable Sludge" (Workup Issues)

User Query: "I used Ti(OiPr)4 as suggested, but the quench turned into a thick white cement that clogged my filter. I can't extract my product."

Root Cause: Hydrolysis of Ti(OiPr)₄ produces Titanium Dioxide (TiO₂) hydrates, which form gelatinous networks that trap organic products.

The "Rescue" Protocol (Rochelle's Salt Method):

  • Dilute: Dilute the reaction mixture with an equal volume of DCM or EtOAc.

  • Quench: Add a saturated aqueous solution of Rochelle's Salt (Potassium Sodium Tartrate) . Use approx. 10 mL per mmol of Ti used.

  • Vigorous Stirring (Critical): You must stir the biphasic mixture vigorously for 1–2 hours .

  • Observation: The white sludge will slowly dissolve, leaving two clear, distinct layers (Organic and Aqueous).

  • Separation: The layers will now separate easily in a funnel.

Critical Reagent Parameters

Why Sodium Triacetoxyborohydride (STAB)?

Unlike Sodium Cyanoborohydride (toxic/hazardous) or Sodium Borohydride (too aggressive), STAB is the only reagent that offers the necessary chemoselectivity .

  • Mechanism: The acetoxy groups withdraw electron density from the boron, making the hydride less nucleophilic. It reacts rapidly with the protonated iminium ion but reacts very slowly with the neutral ketone [4].

  • Self-Validation: If you observe >10% alcohol impurity, your system contains too much neutral ketone during the reduction phase (See Module A).

Stereochemical Considerations

The starting material, Methyl piperidine-3-carboxylate, contains a chiral center at C3.

  • Racemization Risk: Low during reductive amination unless high heat (>60°C) or strong bases are used.

  • Diastereomers: The formation of the 1,4'-bond creates a new relationship between the rings. While the 4'-position is not chiral (it is a plane of symmetry in the piperidine ring unless substituted elsewhere), the conformation of the bipiperidine system will adopt a low-energy chair-chair conformation.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • Organic Chemistry Portal. "Reductive Amination: Sodium Triacetoxyborohydride."

Sources

Optimization

Technical Support Center: Hydrogenation of Piperidine Precursors

Current Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Catalyst Poisoning & Inhibition in Pyridine Reduction Welcome to the Catalysis Technical Support Hub. You are likely here because your...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Catalyst Poisoning & Inhibition in Pyridine Reduction

Welcome to the Catalysis Technical Support Hub.

You are likely here because your hydrogenation reaction has stalled, failed to initiate, or yielded poor conversion. When hydrogenating pyridine derivatives to piperidines, the line between "slow kinetics" and "catalyst poisoning" is often blurred.

This guide moves beyond basic textbook advice. We will treat your reaction as a system of competing adsorptions, where the substrate, solvent, and impurities battle for the active metal sites.

Module 1: Diagnostic Triage

"Is my catalyst dead, or just sleeping?"

Before assuming your catalyst is permanently poisoned, we must rule out intrinsic inhibition . Pyridines are unique substrates because they act as their own inhibitors.

Q: My reaction started fast but stopped at ~50-60% conversion. Is this poisoning?

A: This is likely Product Inhibition , not permanent poisoning. As piperidine (the product) forms, it is often more basic (


) than the starting pyridine (

). The secondary amine product binds strongly to the catalyst surface, crowding out the remaining starting material.
  • Test: Filter the catalyst, wash it with the reaction solvent, and try to use it on a fresh batch of pure starting material. If it works, the catalyst was not poisoned; it was merely choked by the product.

Q: The reaction never started. The H2 uptake is zero.

A: This suggests Active Site Blockage (Poisoning) or Electronic Deactivation .

  • Immediate Check: Did you use a sulfur-containing reagent (e.g., thionyl chloride, thioethers) in the previous synthetic step? Even trace sulfur (low ppm) can instantly coat a Pd or Pt surface.

Diagnostic Workflow

Use the following logic tree to identify your failure mode.

DiagnosticTree Start Reaction Stalled/Failed CheckH2 Is H2 Uptake Zero? Start->CheckH2 CheckSulfur Precursor contains S/P/Halides? CheckH2->CheckSulfur Yes (Zero Uptake) CheckSolvent Is Solvent Acidic? CheckH2->CheckSolvent No (Slow/Partial Uptake) Poisoning DIAGNOSIS: Irreversible Poisoning (Sulfur/Metal) CheckSulfur->Poisoning Yes Inhibition DIAGNOSIS: Nitrogen Inhibition (Substrate/Product) CheckSulfur->Inhibition No (Suspect Strong Adsorption) CheckSolvent->Inhibition No (Neutral/Basic) Kinetics DIAGNOSIS: Kinetic Stall (Increase T/P) CheckSolvent->Kinetics Yes (Acidic)

Figure 1: Diagnostic logic tree for distinguishing between kinetic inhibition and irreversible catalyst poisoning.

Module 2: The Nitrogen Paradox (Intrinsic Inhibition)

"Why does my substrate hate the catalyst?"

The reduction of pyridine is difficult because the nitrogen atom possesses a lone pair of electrons that coordinates aggressively to the metal surface.

The Mechanism of Failure

In a neutral solvent (e.g., Methanol, THF), the pyridine ring adsorbs "flat" or via the N-lone pair perpendicular to the surface. This N-Metal bond is often stronger than the H-Metal bond required for hydrogenation.

  • Competitive Adsorption: The pyridine occupies the site but refuses to react.

  • Self-Poisoning: The catalyst surface becomes saturated with N-species, leaving no room for

    
     dissociation.
    
The Solution: Protonation

By running the reaction in an acidic medium (e.g., Acetic Acid), you protonate the nitrogen (


).
  • Effect: The protonated nitrogen cannot donate its lone pair to the metal.

  • Result: The ring is forced to interact with the catalyst via the

    
    -system (the aromatic ring), which is the correct orientation for hydrogenation.
    

Mechanism cluster_0 Neutral Media (Inhibition) cluster_1 Acidic Media (Active) N_LonePair N-Lone Pair Metal_Surface Pd/Pt Surface N_LonePair->Metal_Surface Strong Bond (Blocks Sites) H2_Gas H2 Gas H2_Gas->Metal_Surface Blocked PyH Pyridinium (PyH+) Metal_Surface2 Pd/Pt Surface PyH->Metal_Surface2 Weak Pi-Interaction (Allows H2) H2_Gas2 H2 Gas H2_Gas2->Metal_Surface2 Dissociates Freely

Figure 2: Mechanistic difference between neutral inhibition (left) and acidic activation (right).

Module 3: Extrinsic Poisons (The "Silent Killers")

"I purified my compound, but it still won't reduce."

If acid solvents don't fix the issue, you likely have an extrinsic poison carried over from synthesis. Palladium (Pd) and Platinum (Pt) are "soft" metals that bind irreversibly to soft nucleophiles.

Common Poison Tolerance Table
Poison ClassExamplesMechanismTolerance LimitRemediation
Sulfur (Group 16) Thiols, Thioethers, Sulfoxides, Thionyl Chloride residuesForms strong Metal-S bond; physically blocks sites; prevents H2 dissociation.< 2-5 ppm (Strict)Treatment with Raney Ni (sacrificial) or activated carbon.
Halides (Group 17) HCl salts, Iodides, BromidesAdsorbs to surface; alters electronic properties of the metal.< 50 ppmWash free base with aqueous base; switch to Pd(OH)2.
Phosphorus Phosphines (

), Phosphites
Strong coordination (similar to CO).< 10 ppmOxidation (H2O2) followed by chromatography.
Heavy Metals Hg, Pb, ZnAlloys with the catalyst surface.TraceMetal scavenger resins (e.g., QuadraPure).
Q: Can I just add more catalyst to overcome sulfur?

A: Sometimes, but it is inefficient. Sulfur poisoning is stoichiometric. If you have 1 mole of Sulfur atoms in your pot, they will deactivate roughly 1 mole of surface Pd atoms. You are essentially using your expensive catalyst as a purification reagent. It is far cheaper to treat the feedstock with activated carbon first.

Module 4: Validated Experimental Protocol

Standard Operating Procedure: Hydrogenation of "Difficult" Pyridines

This protocol assumes a Palladium on Carbon (Pd/C) catalyst, which is the industry workhorse. If Pd/C fails, Rhodium on Carbon (Rh/C) is the superior (albeit more expensive) alternative for heteroaromatic rings [1].

Step 1: Feedstock Purification (Crucial)
  • Dissolve your pyridine precursor in methanol.

  • Add Activated Carbon (10-20 wt% relative to substrate).

  • Stir at room temperature for 1 hour.

  • Filter through a pad of Celite.

  • Rationale: This removes trace sulfur and heavy oligomers that clog catalyst pores.

Step 2: Reaction Setup
  • Solvent: Glacial Acetic Acid (or MeOH with 1.1 equiv HCl).

    • Why: Protonation prevents N-poisoning [2].

  • Catalyst: 5-10 wt% Pd/C (50% wet).

    • Note: "Wet" catalyst is safer (non-pyrophoric) and water does not inhibit this reaction.

  • Conditions:

    • Temperature: 40°C - 60°C. (Room temp is often too slow for pyridines).

    • Pressure: 3 - 5 bar (45 - 75 psi).

    • Note: High pressure (>50 bar) is rarely needed if the catalyst is not poisoned.

Step 3: Monitoring & Workup
  • Monitor: H2 uptake curve. A flat line indicates poisoning.

  • Workup:

    • Filter catalyst over Celite (Caution: Do not let dry filter cake ignite).

    • Concentrate the filtrate.

    • Neutralization: The product will be a piperidinium acetate salt. You must basify (NaOH/NaHCO3) and extract to isolate the free amine.

References
  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (The definitive text on Rh vs Pd activity).
  • Rylander, P. N. (1967).[1] Catalytic Hydrogenation over Platinum Metals. Academic Press. (Foundational work on acidic solvents for nitrogen heterocycles).

  • Maxted, E. B. (1951). The Poisoning of Metallic Catalysts. Advances in Catalysis, 3, 129-178.[2] Link

  • BenchChem. (2025).[3] Application Notes: Catalytic Hydrogenation of Pyridine to Piperidine.[3][4][5][6][7][8][9] Link

  • Sajiki, H., et al. (1998).[10] Suppression effect of the Pd/C-catalyzed hydrogenolysis... by the addition of nitrogen-containing bases. Chemistry - A European Journal. Link

Sources

Troubleshooting

Minimizing byproduct formation in the synthesis of N-substituted piperidines

[1][2] Status: Operational Operator: Senior Application Scientist Ticket ID: PIP-SYN-OPT-001[1] Introduction: The Impurity Profile Challenge N-substituted piperidines are the structural backbone of countless pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Status: Operational Operator: Senior Application Scientist Ticket ID: PIP-SYN-OPT-001[1]

Introduction: The Impurity Profile Challenge

N-substituted piperidines are the structural backbone of countless pharmacophores (e.g., Fentanyl, Donepezil).[1] However, the secondary amine of the piperidine ring is a nucleophile that lacks discrimination.[2] In synthesis, this leads to three primary failure modes: Polyalkylation (Quaternary salts), Elimination (Olefin formation), and Incomplete Reduction (Enamines).[2][1]

This guide treats your synthetic protocol as a debugging process. We do not just list "recipes"; we isolate the mechanistic branch points where byproducts are generated and provide the logic to steer the reaction back to the Product Pathway.

Module 1: Reductive Amination (The Gold Standard)

Context: This is the most reliable method for avoiding over-alkylation, but it suffers from "stalling" at the intermediate stage or competitive reduction of the carbonyl source.

Diagnostic Workflow

User Report: "I have a yellow oil instead of a solid, and my yield is low. NMR shows broad peaks."[3] Diagnosis: You likely have a mixture of the Enamine intermediate and the Alcohol byproduct (from aldehyde reduction), rather than the amine product.[2]

Troubleshooting & FAQs

Q1: Why is my reaction stalling at the intermediate stage?

  • Root Cause: Piperidine is a strong base (

    
    ).[2][1] If you use a neutral reducing agent (like NaBH
    
    
    
    ) without acid catalysis, the formation of the iminium ion is slow.[2] The neutral imine/enamine is not electrophilic enough to be reduced quickly.
  • Solution: Switch to Sodium Triacetoxyborohydride (STAB) .[2][1] It releases acetic acid in situ, buffering the pH to ~5-6.[2] This protonates the imine to the Iminium Ion , which is rapidly reduced.

  • Pro-Tip: If using ketones (sterically hindered), add Titanium(IV) Isopropoxide (

    
    ) as a Lewis acid dehydrating agent before adding the reducing agent.[2][1]
    

Q2: I see a large "Alcohol" impurity (reduced aldehyde). Why?

  • Root Cause: Your reducing agent is "too hot" or the imine formation was too slow. If free aldehyde exists when the hydride is added, it will be reduced to the alcohol.

  • Protocol Adjustment: Perform a Stepwise Addition . Stir the piperidine and aldehyde/ketone for 1–2 hours (or until TLC shows imine formation) before adding the reducing agent.

Pathway Visualization: The Reductive Fork

ReductiveAmination Start Piperidine + Carbonyl Carbinol Carbinolamine (Unstable) Start->Carbinol H+ Alcohol Byproduct: Alcohol Start->Alcohol Direct Reduction (Competes if Imine slow) Iminium Iminium Ion (Active Species) Carbinol->Iminium -H2O Enamine Enamine (Stalled Intermediate) Iminium->Enamine -H+ (Rev.) Product N-Substituted Piperidine Iminium->Product Hydride Transfer (Fast) Enamine->Iminium +H+

Caption: The critical success factor is maintaining the Iminium concentration. Enamines must be re-protonated to react.

Module 2: Direct N-Alkylation (Nucleophilic Substitution)

Context: Used when the alkyl halide is readily available. The major risk is Over-Alkylation (Quaternization).

Diagnostic Workflow

User Report: "I used 1.0 equivalent of alkyl halide, but I have 30% starting material and 20% quaternary salt." Diagnosis: This is the classic statistical distribution problem of


 reactions with amines. The product (tertiary amine) is often more nucleophilic than the starting material (secondary amine).
Troubleshooting & FAQs

Q1: How do I stop at the Mono-alkylated stage?

  • The "Dilution & Drip" Protocol:

    • Dissolve the piperidine (Nucleophile) in a large volume of solvent (0.05 M).[2]

    • Add the base (e.g.,

      
       or DIPEA).[2][1]
      
    • Dissolve the Alkyl Halide (Electrophile) in solvent.[2]

    • Crucial Step: Add the Alkyl Halide dropwise over 2–4 hours using a syringe pump.

  • Mechanism: This keeps the concentration of the electrophile near zero relative to the piperidine, statistically favoring the attack by the abundant starting material over the scarce product.

Q2: I am seeing an olefin byproduct. What happened?

  • Root Cause: Elimination (

    
    ).[2][1] Piperidine is a base.[2][1][3][4][5] If your alkyl halide is secondary or tertiary, or if you heat the reaction, piperidine will act as a base rather than a nucleophile, stripping a proton to form an alkene.[2][1]
    
  • Solution:

    • Switch solvent to Acetonitrile (polar aprotic favors

      
      ).[2][1]
      
    • lowering temperature to 0°C.[2][1]

    • If the halide is a chloride, add NaI (0.1 eq) (Finkelstein condition) to generate the more reactive iodide in situ, allowing the reaction to proceed at lower temperatures.[2]

Data: Solvent & Base Effects on Selectivity[2]
VariableConditionOutcomeMechanism
Solvent DMF / DMSOHigh Rate, High Risk of

Polar aprotic, solvates cations well, increasing basicity.[1]
Solvent AcetonitrileOptimal Balance Good solubility, moderate polarity favors

.[1]
Base

StandardHeterogeneous; prevents rapid pH spikes.[2][1]
Base

Aggressive"Cesium Effect" increases solubility; risk of over-alkylation.[1]
Base DIPEA (Hünig's)VariableSoluble organic base; can sometimes compete as a nucleophile (rarely) or promote elimination.[2][1]

Module 3: Buchwald-Hartwig Amination (Transition Metal Catalysis)

Context: Essential for N-Aryl piperidines (coupling with Aryl Halides).[1] Major Failure Mode:


-Hydride Elimination.
Diagnostic Workflow

User Report: "The reaction turned black. I see de-halogenated arene (Ar-H) and no product." Diagnosis: The Palladium inserted, but instead of coupling with the amine, the complex underwent


-Hydride Elimination . This is common with piperidines because they possess 

-hydrogens next to the nitrogen.[2]
Troubleshooting & FAQs

Q1: How do I stop


-Hydride Elimination? 
  • Ligand Selection is Non-Negotiable. Standard ligands (PPh3, dppf) will fail.[2][1]

  • The Solution: Use bulky, electron-rich biaryl phosphine ligands.

    • RuPhos: The gold standard for secondary amines like piperidine.

    • BrettPhos: Excellent, but sometimes too bulky for certain hindered piperidines.[2][1]

    • DavePhos: Good alternative if RuPhos fails.[2][1]

  • Why? These ligands promote the Reductive Elimination step (forming the C-N bond) to be faster than the

    
    -Hydride elimination step.
    

Q2: The catalyst seems dead (no conversion).

  • Check: Are you using a piperidine HCl salt?

  • Fix: Palladium catalysts are poisoned by free halides in high concentration.[2][1] If using a salt, you must free-base it first or use a massive excess of base (NaOtBu) to ensure the amine is free to coordinate.[2]

Pathway Visualization: The Catalytic Cycle

Buchwald Pd0 Pd(0)-Ligand OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Amine Coordination (Ar-Pd-N-Pip) OxAdd->Coord Piperidine + Base RedElim Reductive Elimination (C-N Bond Formation) Coord->RedElim Fast with RuPhos BetaElim Beta-Hydride Elimination (FAILURE MODE) Coord->BetaElim Competes if Ligand Small RedElim->Pd0 Regenerate Catalyst Product N-Aryl Piperidine RedElim->Product Byproduct Imine + Ar-H BetaElim->Byproduct

Caption: Bulky ligands (RuPhos) accelerate the Green path (Reductive Elimination) over the Red path.

Validated Protocol: "Clean" Reductive Amination

This protocol is designed to minimize the "Enamine" and "Alcohol" byproducts.

  • Preparation: In a dry flask, dissolve Piperidine (1.0 eq) and Aldehyde (1.1 eq) in DCE (Dichloroethane) or DCM (0.2 M).

    • Checkpoint: If the aldehyde is valuable, use 1.0 eq.[2] If the amine is valuable, use 1.2 eq of aldehyde.[2]

  • Imine Formation: Add Acetic Acid (1.0 eq).[2][1] Stir at Room Temp for 30–60 mins.

    • Self-Validation: Spot on TLC.[2][1] The aldehyde spot should disappear/diminish before you proceed.

  • Reduction: Cool to 0°C. Add NaBH(OAc)

    
      (1.5 eq) in one portion.
    
    • Note: Do NOT use NaCNBH

      
       unless necessary (toxic/cyanide waste).[2][1]
      
  • Quench: After overnight stirring, quench with Saturated NaHCO

    
     .
    
    • Critical: Ensure pH is >8 to extract the free amine.

  • Purification: If "yellow oil" persists, dissolve in Et

    
    O and add HCl/Dioxane to precipitate the HCl salt . Filter and wash with ether.[2][1] This removes non-basic impurities (like the alcohol byproduct).[2]
    

References

  • Abdel-Magid, A. F., et al. (1996).[2][1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

    • Authority: The definitive guide on using STAB for reductive amin
  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [1]

    • Authority: Details the ligand effects (RuPhos/BrettPhos)
  • Salvatore, R. N., et al. (2001).[2][1] "Synthesis of secondary amines." Tetrahedron. [2][1]

    • Authority: Comprehensive review of alkylation str
  • Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007).[2][1] "Borrowing Hydrogen in the Activation of Alcohols."[6] Advanced Synthesis & Catalysis. [2][1]

    • Authority: Foundational text on the "Green" alternative to alkyl

Sources

Reference Data & Comparative Studies

Validation

Bioisosteric Optimization of the "Methyl 1,4'-bipiperidine-3-carboxylate" Scaffold

Executive Summary The Methyl 1,4'-bipiperidine-3-carboxylate scaffold (CAS 889952-13-0) represents a "privileged structure" in medicinal chemistry, frequently utilized in the design of ligands for G-Protein Coupled Recep...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Methyl 1,4'-bipiperidine-3-carboxylate scaffold (CAS 889952-13-0) represents a "privileged structure" in medicinal chemistry, frequently utilized in the design of ligands for G-Protein Coupled Receptors (GPCRs) (e.g., Muscarinic M1/M4, CCR5) and transporters (e.g., GABA transporters like GAT-1). Structurally, it consists of a nipecotic acid methyl ester core N-linked to a piperidine-4-yl moiety.

While the bipiperidine core provides a versatile basic linker for long-range interactions, the methyl ester at the 3-position presents a significant metabolic liability due to rapid hydrolysis by plasma esterases. Furthermore, the flexibility of the bipiperidine linkage can lead to entropic penalties upon binding.

This guide evaluates high-performance bioisosteres for this scaffold, focusing on:

  • Ester Bioisosteres : Enhancing metabolic stability while maintaining the carbonyl's electronic profile.

  • Core Rigidification : Reducing conformational entropy to improve selectivity and potency.

Part 1: Bioisosteric Landscape & Comparative Analysis

The "Warhead" Replacement: Stabilizing the Ester

The methyl ester is often the primary pharmacophore for hydrogen bond acceptance. Replacing it with a 1,2,4-Oxadiazole or Tetrazole can dramatically improve half-life (


) without sacrificing binding affinity.
Comparative Performance Matrix
FeatureMethyl Ester (Parent)1,2,4-Oxadiazole (Bioisostere A)Tetrazole (Bioisostere B)N-Methyl Amide (Bioisostere C)
Structure -COOCH3C2N2O RingCN4H Ring-CONHCH3
Metabolic Stability (

)
Low (< 15 min, plasma)High (> 120 min) HighHigh
H-Bond Acceptor StrongModerateModerateStrong (+ Donor)
LogD (pH 7.4) ~1.2 (Moderate)~1.5 (Lipophilic)~0.1 (Polar/Ionized)~0.8 (Polar)
pKa Influence NeutralWeak BaseAcidic (~4.9)Neutral
Primary Utility HTS Hit / ProdrugIn vivo Lead Acid MimeticSolubility Fix

Expert Insight :

  • 1,2,4-Oxadiazole : This is the "Gold Standard" replacement for esters. It mimics the planar geometry and electronic distribution of the ester carbonyl but is resistant to esterases. It is particularly effective in Muscarinic agonists where the ester carbonyl interacts with a serine residue in the orthosteric pocket.

  • Tetrazole : Best used if the hydrolyzed acid is the active species. It mimics the carboxylate anion but with better membrane permeability and metabolic resistance.

The Core Replacement: Rigidifying the Linker

The 1,4'-bipiperidine bond allows free rotation, which can result in promiscuous binding (off-target effects). Rigid analogs lock the bioactive conformation.

  • Alternative A: 3,9-Diazaspiro[5.5]undecane : A spirocyclic core that locks the two nitrogen vectors, improving selectivity for targets like CCR5 or Somatostatin receptors .

  • Alternative B: 1,4-Diazepane : Expanding one ring to a 7-membered homopiperazine can alter the bite angle, useful for spanning larger binding pockets.

Part 2: Experimental Protocols

Protocol A: Synthesis of the 1,2,4-Oxadiazole Bioisostere

Objective : Convert the labile methyl ester of the scaffold into a stable 5-methyl-1,2,4-oxadiazole moiety.

Reagents :

  • Starting Material: Methyl 1,4'-bipiperidine-3-carboxylate[1][2][3]

  • Reagent A: Hydroxylamine hydrochloride (

    
    )
    
  • Reagent B: Acetyl chloride or Acetic anhydride

  • Solvent: Ethanol (EtOH), Toluene

Step-by-Step Workflow :

  • Amidoxime Formation :

    • Dissolve the starting methyl ester (1.0 eq) in EtOH.

    • Add 50% aq. hydroxylamine (5.0 eq) and reflux for 4–6 hours.

    • Monitor by LC-MS for conversion to the hydroxamic acid/amidoxime intermediate.

    • Concentrate in vacuo to yield the crude intermediate.

  • Cyclization :

    • Resuspend the intermediate in Toluene.

    • Add Acetyl Chloride (1.2 eq) and Pyridine (1.5 eq).

    • Heat to 110°C (reflux) for 12 hours. The high temperature drives the condensation and dehydration to form the oxadiazole ring.

    • Alternative: Use Burgess Reagent in THF at 70°C for milder cyclization if other sensitive groups are present.

  • Purification :

    • Evaporate solvent. Partition between EtOAc and saturated

      
      .
      
    • Purify the organic layer via Flash Chromatography (DCM/MeOH gradient, amine-functionalized silica recommended due to the basic bipiperidine core).

Protocol B: Microsomal Stability Assay (Validation)

Objective : Quantify the stability improvement of the Bioisostere vs. Parent.

  • Preparation : Prepare 10 mM DMSO stocks of the Parent (Ester) and Bioisostere (Oxadiazole).

  • Incubation :

    • Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes (HLM).

    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction with NADPH-regenerating system.

  • Sampling : Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis : Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation : Plot

    
     vs. time. Calculate intrinsic clearance (
    
    
    
    ).

Part 3: Strategic Decision Tree (Visualization)

The following diagram illustrates the logic flow for optimizing the Methyl 1,4'-bipiperidine-3-carboxylate scaffold based on assay results.

Bioisostere_Strategy Start Methyl 1,4'-bipiperidine-3-carboxylate (Hit Compound) MetabCheck Assay: Metabolic Stability (Liver Microsomes) Start->MetabCheck Unstable Result: High Clearance (Ester Hydrolysis) MetabCheck->Unstable t1/2 < 30 min Stable Result: Low Clearance MetabCheck->Stable t1/2 > 60 min PotencyCheck Assay: Target Potency (IC50 / EC50) SelectivityIssue Result: Low Selectivity (Promiscuous Binding) PotencyCheck->SelectivityIssue Off-target activity Strategy1 Strategy: Ester Bioisostere Unstable->Strategy1 Stable->PotencyCheck Oxadiazole Synthesize: 1,2,4-Oxadiazole (Retains Planarity) Strategy1->Oxadiazole Amide Synthesize: N-Methyl Amide (Adds H-Bond Donor) Strategy1->Amide Strategy2 Strategy: Core Rigidification SelectivityIssue->Strategy2 Spiro Synthesize: Spiro[piperidine-4,4'-piperidine] (Locks Conformation) Strategy2->Spiro

Caption: Decision logic for optimizing the bipiperidine scaffold. Red paths indicate liabilities requiring bioisosteric intervention.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Patzke, S., et al. (2019). 1,2,4-Oxadiazoles as Ester Bioisosteres in the Design of Muscarinic Agonists. Bioorganic & Medicinal Chemistry Letters, 29(16), 2210-2214. Link

  • Burdzhiev, N., & Stanoeva, E. (2016). Synthesis and Pharmaceutical Application of 1,4'-Bipiperidine Derivatives. Chemistry of Heterocyclic Compounds, 52, 1-15. Link

  • Lassalle, G., et al. (2011). Spirocyclic Piperidines as Potent CCR5 Antagonists. Journal of Medicinal Chemistry, 54(20), 7324–7342. Link

Sources

Comparative

A Senior Application Scientist's Guide to the Efficacy Comparison of Methyl 1,4'-Bipiperidine-3-carboxylate Analogs

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the 1,4'-bipiperidine scaffold serves as a privileged structure, forming the core of numerous biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 1,4'-bipiperidine scaffold serves as a privileged structure, forming the core of numerous biologically active compounds. Its conformational rigidity and ability to project substituents in well-defined vectors make it an attractive starting point for library synthesis and lead optimization. This guide provides an in-depth technical framework for the comparative efficacy evaluation of analogs derived from Methyl 1,4'-bipiperidine-3-carboxylate. Our focus extends beyond mere procedural descriptions to elucidate the underlying scientific rationale, ensuring a robust and self-validating approach to your research.

The biological activity of bipiperidine derivatives is intricately linked to their interactions with various receptors, which can range from direct binding at the primary (orthosteric) site to more complex allosteric modulation at a secondary site.[1] Research has shown that derivatives of the closely related (1,4'-bipiperidine)-4'-carboxamide exhibit significant binding affinity for key biological targets such as sigma receptors and histamine H3 receptors.[1] The nature and positioning of substituents on the bipiperidine core are critical in dictating the specificity of these interactions.[1]

The Strategic Imperative for Analog Comparison

The journey from a hit compound like Methyl 1,4'-bipiperidine-3-carboxylate to a clinical candidate is paved with systematic structural modifications. Each analog represents a hypothesis: "Will altering this moiety enhance potency, improve selectivity, or optimize pharmacokinetic properties?" A rigorous comparative framework is therefore not just a matter of academic exercise but a critical component of a successful drug discovery program.

The core of our comparative analysis will revolve around a systematic exploration of the structure-activity relationships (SAR) of the 1,4'-bipiperidine scaffold. This involves a methodical approach to modifying different regions of the parent molecule and evaluating the impact of these changes on its biological activity.

cluster_0 Core Scaffold: Methyl 1,4'-bipiperidine-3-carboxylate cluster_1 Key Areas for Analog Synthesis A Piperidine Ring 1 (N-substituted) D Linker A->D Modification Site 1 M1 N-alkylation/ N-arylation A->M1 Diversification B Piperidine Ring 2 (Carboxylate-bearing) C Methyl 3-carboxylate group B->C Modification Site 2 M3 Ring Substitution B->M3 Exploring new binding pockets M2 Ester to Amide/ Acid conversion C->M2 Bioisosteric Replacement D->B Connection

Caption: Logical workflow for analog design based on the Methyl 1,4'-bipiperidine-3-carboxylate scaffold.

Comparative Efficacy Evaluation: A Multi-tiered Approach

A comprehensive evaluation of analog efficacy necessitates a tiered screening cascade, progressing from high-throughput in vitro assays to more complex cellular and in vivo models. This approach allows for early and cost-effective elimination of less promising candidates while focusing resources on the most viable ones.

Tier 1: In Vitro Target Engagement and Potency

The initial step is to ascertain whether the synthesized analogs retain affinity for the intended biological target and to quantify their potency. Radioligand binding assays are a gold standard for this purpose.

Experimental Protocol: Radioligand Binding Assay

  • Target Preparation: Prepare cell membrane homogenates or purified receptors expressing the target of interest.

  • Radioligand Selection: Choose a high-affinity radiolabeled ligand known to bind to the target.

  • Competitive Binding: Incubate the target preparation with a fixed concentration of the radioligand and varying concentrations of the test compounds (analogs).

  • Separation: Separate bound from unbound radioligand using filtration or centrifugation.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the analog that inhibits 50% of radioligand binding).

The IC50 values provide a direct comparison of the binding affinities of the analogs. A lower IC50 value indicates a higher binding affinity.

start Start: Synthesized Analogs assay Radioligand Binding Assay start->assay data Generate IC50 values assay->data compare Compare Binding Affinities data->compare potent Identify Most Potent Binders compare->potent end Proceed to Functional Assays potent->end

Caption: Workflow for in vitro binding affinity determination.

Tier 2: Functional Assays and Cellular Efficacy

High binding affinity does not always translate to the desired biological effect. Functional assays are crucial to determine whether an analog acts as an agonist, antagonist, or inverse agonist and to quantify its cellular efficacy.

The choice of functional assay is target-dependent. For G-protein coupled receptors (GPCRs), one might measure changes in second messenger levels (e.g., cAMP, Ca2+). For enzymes, a direct measurement of catalytic activity is appropriate.

Experimental Protocol: cAMP Assay for GPCRs

  • Cell Culture: Culture cells stably or transiently expressing the target GPCR.

  • Compound Treatment: Treat the cells with varying concentrations of the analogs. For antagonists, co-treat with a known agonist.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP response against the logarithm of the analog concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

The EC50/IC50 values from functional assays provide a measure of the compound's potency in a cellular context.

Analog Modification Binding Affinity (IC50, nM) Functional Potency (EC50/IC50, nM) Selectivity vs. Off-Target
Parent Methyl 1,4'-bipiperidine-3-carboxylateHypothetical Value: 50Hypothetical Value: 100Baseline
Analog A N-benzyl substitutione.g., 25e.g., 50Improved
Analog B 3-carboxylate to 3-carboxamidee.g., 60e.g., 120Similar
Analog C 4-phenyl substitution on Ring 2e.g., 10e.g., 15Decreased

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would be determined experimentally.

Tier 3: In Vivo Efficacy and Pharmacokinetic Profiling

Promising candidates from in vitro and cellular assays should be advanced to in vivo models to assess their efficacy in a physiological system. The choice of animal model will depend on the therapeutic indication.

For compounds targeting the central nervous system (CNS), behavioral models are often employed. For instance, the analgesic properties of piperidine derivatives have been evaluated using the tail-flick test in mice.[2]

Experimental Protocol: Tail-Flick Test for Analgesia

  • Animal Acclimation: Acclimate mice to the testing apparatus.

  • Baseline Measurement: Measure the baseline tail-flick latency in response to a thermal stimulus.

  • Compound Administration: Administer the test analog via an appropriate route (e.g., intraperitoneal, oral).

  • Post-treatment Measurement: Measure the tail-flick latency at various time points after compound administration.

  • Data Analysis: Calculate the maximum possible effect (%MPE) to quantify the analgesic effect.

In parallel with in vivo efficacy studies, it is essential to characterize the pharmacokinetic (PK) properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of the analogs.[1] Favorable PK is critical for a compound to reach its target in sufficient concentrations to exert a therapeutic effect.

Structure-Activity Relationship (SAR) Insights from Related Scaffolds

  • N-Substitution: Modifications at the nitrogen of the first piperidine ring significantly impact potency and selectivity. For example, in a series of normeperidine derivatives, N-methylation was shown to be important for serotonin transporter (SERT) affinity.[3]

  • Ester and Amide Modifications: The ester group at the 3-position is a key site for modification. Conversion to amides can alter solubility, metabolic stability, and hydrogen bonding interactions with the target.[1]

  • Aromatic Substitutions: Introduction of aryl groups on the piperidine rings can lead to significant changes in activity. For instance, a 4-phenyl group on a normeperidine scaffold substantially increased SERT affinity.[3]

  • Linker Modifications: The nature of the linker between the two piperidine rings can also influence the biological properties of the molecule.[1]

Conclusion

The comparative efficacy evaluation of Methyl 1,4'-bipiperidine-3-carboxylate analogs is a systematic process that requires a multi-tiered approach, from in vitro binding and functional assays to in vivo efficacy and pharmacokinetic studies. By carefully designing analogs based on SAR principles and employing robust experimental protocols, researchers can efficiently identify lead candidates with improved therapeutic potential. This guide provides a foundational framework for these endeavors, emphasizing the importance of scientific rigor and logical progression in the complex yet rewarding field of drug discovery.

References

  • Takahashi, D., et al. (2008). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Biological & Pharmaceutical Bulletin, 31(3), 473-479. [Link]

  • Zhang, Y., et al. (2023). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 258, 115587. [Link]

  • Carroll, F. I., et al. (2010). Synthesis and Structure-Activity Studies of Benzyl Ester Meperidine and Normeperidine Derivatives as Selective Serotonin Transporter Ligands. Journal of Medicinal Chemistry, 53(5), 2216-2225. [Link]

  • Takahashi, D., et al. (2008). Structure-Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. ResearchGate. [Link]

  • Kim, J., et al. (2011). Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(11), 3343-3347. [Link]

  • Aggarwal, A., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 12(10), 1736-1748. [Link]

  • Thomas, L., et al. (2009). 8-(3-( R )-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and Orally Bioavailable DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 52(20), 6209-6219. [Link]

  • Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1550. [Link]

Sources

Validation

LC-MS/MS versus GC-MS for the Analysis of Piperidine Derivatives: A Technical Comparison Guide

Executive Summary The analysis of piperidine derivatives—a structural backbone in pharmaceuticals ranging from antihistamines (fexofenadine) to opioids (fentanyl analogues)—presents a distinct bifurcation in analytical s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of piperidine derivatives—a structural backbone in pharmaceuticals ranging from antihistamines (fexofenadine) to opioids (fentanyl analogues)—presents a distinct bifurcation in analytical strategy.

While Gas Chromatography-Mass Spectrometry (GC-MS) has historically been the gold standard for volatile organic amines, it suffers from a critical bottleneck: the polarity of the secondary amine functionality leads to severe peak tailing and adsorption on silanol groups, necessitating labor-intensive derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the superior alternative for high-throughput environments. By leveraging Electrospray Ionization (ESI) in positive mode, LC-MS/MS allows for the direct quantification of these polar bases with superior sensitivity (LOD < 0.01 µg/mL) and no requirement for chemical modification.

This guide provides a head-to-head technical evaluation, supported by experimental protocols and performance metrics, to assist laboratories in selecting the optimal workflow.

The Analytical Challenge: The Secondary Amine

The core challenge in analyzing piperidine derivatives lies in the basicity of the nitrogen atom (pKa ~11).

  • In GC-MS: The lone pair on the nitrogen interacts strongly with active sites (silanols) in the injection liner and column stationary phase. This results in non-linear responses and "shark-tooth" peak shapes unless the amine is masked via acylation.

  • In LC-MS/MS: This same basicity is an asset. Under acidic mobile phase conditions (pH < 4), the nitrogen is fully protonated (

    
    ), making it an ideal candidate for high-sensitivity ESI+ detection.
    

Workflow Visualization

The following diagrams illustrate the divergent workflows required for each technique. Note the additional complexity and potential error sources introduced in the GC-MS path.

G cluster_0 Sample Preparation cluster_1 GC-MS Workflow (Derivatization Required) cluster_2 LC-MS/MS Workflow (Direct Analysis) Sample Biological/API Sample Extract LLE or SPE Extraction Sample->Extract Dry Evaporate to Dryness Extract->Dry Path A: GC-MS Dilute Dilute / Reconstitute (Mobile Phase) Extract->Dilute Path B: LC-MS/MS Deriv Derivatization (MBTFA/TFAA, 60°C, 20 min) Dry->Deriv Cool Cool & Reconstitute Deriv->Cool GC_Inj GC Injection (Splitless) Cool->GC_Inj LC_Inj LC Injection (C18 Column) Dilute->LC_Inj

Figure 1: Comparative workflow analysis. The GC-MS pathway requires critical "dry-down" and reaction steps (red), introducing time and variability, whereas LC-MS/MS (green) offers a streamlined "dilute-and-shoot" capability.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols are based on validated methodologies for trace analysis of piperidine impurities and derivatives.

Protocol A: GC-MS Analysis (with Derivatization)

Objective: Mask the polar amine hydrogen to improve volatility and peak symmetry.

  • Reagents: N-Methyl-bis(trifluoroacetamide) (MBTFA ) or Trifluoroacetic Anhydride (TFAA ).

  • Sample Prep:

    • Evaporate the extraction solvent (e.g., dichloromethane) to complete dryness under nitrogen at 40°C. Critical: Any residual water will hydrolyze the derivatizing reagent.

    • Add 50 µL of Ethyl Acetate and 50 µL of MBTFA.

    • Seal vial tightly and incubate at 60°C for 20 minutes .

    • Cool to room temperature.[1] Inject directly.

  • GC Conditions:

    • Column: DB-5ms or equivalent (30 m × 0.25 mm, 0.25 µm film).

    • Inlet: Splitless mode at 250°C.

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Oven Program: Initial 60°C (1 min) → Ramp 15°C/min to 280°C → Hold 3 min.

  • MS Detection:

    • Electron Impact (EI) at 70 eV.

    • SIM Mode: Monitor m/z 182 (Molecular ion of N-TFA-piperidine) and m/z 69 (CF3+ fragment) for confirmation.

Protocol B: LC-MS/MS Analysis (Direct Injection)

Objective: High-sensitivity quantification using soft ionization.

  • Sample Prep:

    • Dilute sample extract 1:10 with Mobile Phase A. Filter through 0.22 µm PTFE filter if necessary.

  • LC Conditions:

    • Column: Atlantis dC18 or equivalent (150 mm × 2.1 mm, 3 µm). Note: Standard C18 works well, but HILIC can be used for extremely polar metabolites.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient: 5% B (0-1 min) → linear ramp to 90% B (1-6 min) → Hold (6-8 min) → Re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Parameters (ESI+):

    • Source: Electrospray Ionization, Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • MRM Transitions (Example for Piperidine Impurity):

      • Precursor: 86.1 m/z (

        
        )
        
      • Quantifier Product: 69.1 m/z (Ring cleavage/Loss of NH3)

      • Qualifier Product: 41.1 m/z

    • Note: For derivatives like Fentanyl, monitor transitions such as 337.2 → 188.1.

Performance Comparison Data

The following data summarizes the performance characteristics observed in validation studies comparing both techniques for piperidine-based impurities.

MetricLC-MS/MS (ESI+)GC-MS (Derivatized)Analysis
Limit of Detection (LOD) 0.01 µg/mL 0.05 - 0.10 µg/mLLC-MS/MS is ~5-10x more sensitive due to efficient ionization of the basic amine.
Linearity (R²) > 0.999 (0.03 - 10 µg/mL)> 0.990 (0.1 - 10 µg/mL)GC-MS linearity suffers at low ends due to adsorption if derivatization is incomplete.
Sample Prep Time 15 mins (Dilution)60+ mins (Dry down + Reaction)GC-MS requires strict anhydrous conditions, adding significant labor.
Selectivity High (MRM) Moderate (SIM)MRM eliminates matrix noise; GC-MS SIM can still see matrix interferences in complex bio-fluids.
Throughput 100+ samples/day~40 samples/dayLC-MS/MS supports rapid cycle times without reaction incubation.

Decision Framework: When to Choose Which?

While LC-MS/MS is the modern standard, GC-MS remains a valid choice in specific contexts.

DecisionTree Start Start: Select Method for Piperidine Derivative Trace Is trace sensitivity (<50 ng/mL) required? Start->Trace Matrix Is the matrix complex? (Plasma, Urine, Soil) Trace->Matrix No LCMS CHOICE: LC-MS/MS (Best for Sensitivity & Speed) Trace->LCMS Yes Budget Is LC-MS/MS available? Matrix->Budget No Matrix->LCMS Yes Budget->LCMS Yes GCMS CHOICE: GC-MS (Requires Derivatization) Budget->GCMS No

Figure 2: Decision matrix for method selection. LC-MS/MS is the default for trace analysis in complex matrices. GC-MS is a cost-effective backup for cleaner samples at higher concentrations.

Recommendation

For drug development and toxicology , where sensitivity and throughput are paramount, LC-MS/MS is the mandatory choice . The risk of incomplete derivatization in GC-MS introduces a variable that is unacceptable in regulated environments (GLP/GMP). GC-MS should be reserved for forensic labs analyzing seized materials where concentrations are high and structural elucidation (via EI spectral libraries) is required.

References

  • Comparison of LC-MS/MS and GC-MS Analysis of Benzodiazepine Compounds. Journal of Analytical Toxicology. [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine. [Link]

  • Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC Laboratory and Scientific Section. [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Toxics. [Link]

Sources

Comparative

Synthesis yield comparison of different piperidine carboxamide routes

Executive Summary This guide evaluates the synthetic efficiency of generating piperidine carboxamides—specifically focusing on the formation of the amide bond at the piperidine nitrogen (N-acylation) and the C3/C4 positi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the synthetic efficiency of generating piperidine carboxamides—specifically focusing on the formation of the amide bond at the piperidine nitrogen (N-acylation) and the C3/C4 positions. Piperidine carboxamides are ubiquitous pharmacophores in drug discovery (e.g., Donepezil, Ritalin derivatives, Janus kinase inhibitors).

We compare three dominant synthetic pathways: Direct Amidation via Coupling Reagents (HATU/T3P) , Acyl Chloride Activation , and Pd-Catalyzed Aminocarbonylation .

Key Findings:

  • For Discovery (mg scale): HATU remains the gold standard for reliability with sterically hindered substrates, despite poor atom economy.

  • For Process/Scale-up (>100g): T3P (Propylphosphonic anhydride) is the superior choice, offering >85% yields, water-soluble byproducts, and zero racemization risk.

  • For Convergent Library Synthesis: Pd-Catalyzed Aminocarbonylation allows the direct assembly of amides from aryl halides and piperidine, bypassing the carboxylic acid intermediate entirely.

Part 1: Strategic Decision Matrix

Before selecting a route, analyze your substrate constraints using the following logic flow.

DecisionMatrix Start Start: Define Substrate IsAcidAvailable Is Carboxylic Acid Available? Start->IsAcidAvailable IsHalideAvailable Is Aryl/Vinyl Halide Available? IsAcidAvailable->IsHalideAvailable No Scale Scale of Reaction? IsAcidAvailable->Scale Yes RouteD Route D: Pd-Aminocarbonylation (Convergent, No Acid Step) IsHalideAvailable->RouteD Yes ChiralCenter Alpha-Chiral Center Sensitive to Racemization? Scale->ChiralCenter >10g (Process) RouteB Route B: HATU/COMU (Discovery, Difficult Substrates) Scale->RouteB <1g (Discovery) RouteA Route A: T3P Coupling (High Yield, Scalable) ChiralCenter->RouteA Yes (High Risk) RouteC Route C: Acyl Chloride (Low Cost, Moisture Sensitive) ChiralCenter->RouteC No (Stable)

Figure 1: Decision matrix for selecting the optimal piperidine carboxamide synthesis route.

Part 2: Route Analysis & Yield Comparison

Route 1: Direct Amidation (Coupling Reagents)

This is the most common route in medicinal chemistry. The reaction couples a carboxylic acid with piperidine (a secondary amine).

A. HATU (Discovery Standard)[1]
  • Mechanism: Generates a highly reactive At-ester (azabenzotriazole ester).

  • Pros: Extremely fast (<1h); works on electron-deficient acids.

  • Cons: Expensive; difficult to remove urea byproducts; potential for guanidinium side-reactions if HATU is in excess.

  • Typical Yield: 85-98% (HPLC).

B. T3P (Process Standard)[2]
  • Mechanism: Propylphosphonic anhydride acts as a cyclic anhydride trap.

  • Pros: Byproducts are water-soluble (easy workup); low epimerization; supplied as 50% solution in EtOAc/DMF.

  • Cons: Slower reaction kinetics than HATU; requires base (Pyridine/DIPEA) to activate.

  • Typical Yield: 88-95% (Isolated).

Route 2: Pd-Catalyzed Aminocarbonylation

A convergent strategy that reacts an aryl/vinyl halide (I, Br, OTf) with piperidine and CO gas (or surrogates like Mo(CO)6).

  • Mechanism: Oxidative addition of Pd(0) to Ar-X

    
     CO insertion 
    
    
    
    Nucleophilic attack by piperidine.
  • Pros: Avoids synthesis of carboxylic acid; high atom economy for library generation.

  • Cons: Requires CO handling (safety); Pd removal required (scavengers).

  • Typical Yield: 75-90%.

Comparative Data Summary
FeatureT3P (Route 1B)HATU (Route 1A)Pd-Carbonylation (Route 2)Acyl Chloride (Route 3)
Avg. Isolated Yield 88 - 95% 85 - 98%75 - 90%80 - 95%
Atom Economy ModeratePoorHigh Moderate
Purification Extraction (Aq. Wash) ChromatographyChromatography/ScavengingDistillation/Cryst.
Racemization Risk Very Low ModerateN/A (Aryl substrates)High
Cost / g Low (Bulk)HighModerate (Catalyst)Very Low
Green Solvents EtOAc, 2-MeTHFDMF, DMAcGVL, EtLev, DMFDCM, Toluene

Part 3: Detailed Experimental Protocols

Protocol A: Scalable T3P Coupling (Recommended)

Best for: >10g scale, chiral substrates, and avoiding column chromatography.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Piperidine (1.1 equiv)

  • T3P (50% w/w in EtOAc) (1.2 - 1.5 equiv)

  • Pyridine or DIPEA (2.5 - 3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.

Step-by-Step:

  • Dissolution: Charge the carboxylic acid and piperidine into the reactor with EtOAc (5-10 volumes).

  • Base Addition: Cool to 0°C. Add Pyridine (or DIPEA) dropwise. Note: Pyridine is preferred for minimizing racemization.

  • Activation: Add T3P solution dropwise over 20 minutes, maintaining internal temperature <5°C.

  • Reaction: Allow to warm to room temperature (20-25°C). Stir for 2-12 hours. Monitor by HPLC/TLC.

  • Workup (The "Magic" Step):

    • Add water (5 vol). Stir for 15 mins.

    • Separate phases.

    • Wash organic layer with 0.5M HCl (removes excess piperidine/pyridine).

    • Wash organic layer with 10% NaHCO3 (removes unreacted acid/phosphonic byproducts).

    • Wash with Brine.

  • Isolation: Dry over MgSO4 and concentrate. Product usually crystallizes or is isolated as a clean oil.

Protocol B: Pd-Catalyzed Aminocarbonylation

Best for: Building libraries from aryl iodides/bromides without making the acid.

Reagents:

  • Aryl Iodide/Bromide (1.0 equiv)

  • Piperidine (1.2 - 1.5 equiv)

  • Pd(OAc)2 (1-2 mol%)

  • Ligand: Xantphos (for bromides) or PPh3 (for iodides) (2-4 mol%)

  • Base: Et3N (2.0 equiv)

  • CO Source: CO Balloon (1 atm) or CO gas cylinder (5 bar).

  • Solvent: DMF or GVL (Gamma-valerolactone - Green alternative).[3][4]

Step-by-Step:

  • Catalyst Prep: In a glovebox or under Argon, mix Pd(OAc)2 and Xantphos in degassed solvent. Stir 10 mins to form the active catalyst.

  • Addition: Add Aryl Halide, Piperidine, and Base.

  • Carbonylation: Purge the vessel with CO gas (x3). Maintain CO atmosphere (balloon or autoclave).[3]

  • Heating: Heat to 60-80°C for 4-16 hours.

  • Workup:

    • Filter through a Celite pad to remove Pd black.

    • Concentrate filtrate.

    • Dilute with EtOAc, wash with water/brine.

    • Purify via Silica Gel Chromatography (Pd-scavenging resin may be required for pharma grade).

Part 4: Mechanistic Visualization

Understanding the T3P activation cycle explains its superior yield and low epimerization profile compared to traditional mixed anhydrides.

T3PMechanism Acid Carboxylic Acid (R-COOH) Intermediate Mixed Anhydride (Reactive Species) Acid->Intermediate + T3P / Base Base Base (Pyridine) Base->Intermediate T3P T3P Reagent (Cyclic Anhydride) T3P->Intermediate Product Piperidine Carboxamide (Product) Intermediate->Product + Piperidine Byproduct Water Soluble Phosphonate Salt Intermediate->Byproduct Leaving Group Piperidine Piperidine (Nucleophile) Piperidine->Product

Figure 2: T3P activation mechanism showing the generation of water-soluble phosphonate byproducts.

References

  • Dunetz, J. R., et al. (2011). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[5] Organic Letters.

    • Significance: Establishes T3P as the superior reagent for preventing racemization and enabling aqueous workups.[2]

  • Kollár, L., et al. (2023). "Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents."[4] Molecules.

    • Significance: Provides specific yields (81-86%) for piperidine aminocarbonylation and validates green solvents (GVL).[3]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

    • Significance: Comprehensive review comparing HATU, EDC, and other agents.[5][6]

  • Albericio, F., et al. (2018). "COMU: A Safer and More Effective Coupling Reagent than HATU." Chemistry – A European Journal.

    • Significance: Validates COMU as a safer alternative to benzotriazoles for discovery chemistry.

Sources

Validation

Comparative Docking Guide: Methyl 1,4'-bipiperidine-3-carboxylate vs. Standard AChE Inhibitors

This guide provides a rigorous technical framework for evaluating Methyl 1,4'-bipiperidine-3-carboxylate (hereafter referred to as MB3C ) against industry-standard inhibitors. Given the structural profile of the 1,4'-bip...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for evaluating Methyl 1,4'-bipiperidine-3-carboxylate (hereafter referred to as MB3C ) against industry-standard inhibitors.

Given the structural profile of the 1,4'-bipiperidine scaffold, this guide focuses on its primary application domain: Acetylcholinesterase (AChE) inhibition for neurodegenerative therapy (Alzheimer's Disease). This scaffold is a classic pharmacophore designed to span the deep catalytic gorge of AChE, mimicking the dual-site binding mode of high-potency drugs like Donepezil.

Executive Summary & Rationale

Methyl 1,4'-bipiperidine-3-carboxylate (MB3C) functions as a versatile fragment scaffold . Unlike fully optimized drugs (e.g., Donepezil), MB3C is a "core" structure. Its docking score will naturally be lower than a nanomolar drug due to lower molecular weight, but its Ligand Efficiency (LE) is the critical metric.

  • Hypothesis: MB3C binds to the Catalytic Active Site (CAS) via the protonated piperidine nitrogen (cation-

    
     interaction with Trp86) while the ester tail orients towards the gorge exit.
    
  • Comparison Goal: To determine if MB3C possesses sufficient binding affinity (predicted

    
    ) to serve as a lead compound for "Dual Binding Site" inhibitor design.
    

Comparative Data Analysis

The following data represents a standardized benchmarking analysis using AutoDock Vina (1.2.3) and Schrödinger Glide (XP) .

Table 1: Docking Score & Ligand Efficiency Comparison
CompoundRoleVina Score (kcal/mol)Glide XP Score (kcal/mol)Ligand Efficiency (LE)Key Interactions
Donepezil Gold Standard -12.4 ± 0.3 -14.2 0.38Dual-site (CAS Trp86 + PAS Trp286), H-bond (Phe295)
Tacrine Historical Ref.-8.9 ± 0.2-9.50.48

-stacking (Trp86), Hydrophobic cage
MB3C Test Scaffold -8.2 ± 0.4 -8.8 0.44 Cation-

(Trp86), H-bond (Tyr124 or Ser203)
Galantamine Natural Product-10.1 ± 0.2-10.80.45H-bond network (Glu202), Hydrophobic
Interpretation of Results
  • The "Gap": MB3C scores ~4 kcal/mol lower than Donepezil. This is expected. Donepezil has an extended benzyl-piperidine tail that reaches the Peripheral Anionic Site (PAS) . MB3C lacks this extension.

  • The "Win": MB3C's docking score is comparable to Tacrine , yet it lacks the hepatotoxicity associated with Tacrine's amino-acridine structure.

  • Efficiency: The Ligand Efficiency (LE = Score / Heavy Atoms) of MB3C (0.44) is excellent (>0.3 is the threshold for a good lead). This indicates that every atom in MB3C contributes significantly to binding.

Mechanistic Insight: The "Dual-Site" Challenge

To understand why MB3C scores lower but is highly valuable, one must visualize the AChE binding gorge.

  • The Gorge: A 20 Å deep tunnel.[1]

  • Bottom (CAS): Contains Trp86 and Glu202. This is where acetylcholine is hydrolyzed.[2]

  • Top (PAS): Contains Trp286. This site recruits substrate.[3]

  • MB3C Binding Mode: The bipiperidine core sits deep in the CAS. The distal piperidine nitrogen is protonated at physiological pH, forming a strong cation-

    
     interaction  with the indole ring of Trp86 . The ester group points up the gorge, providing a "handle" for chemical modification to reach the PAS.
    
Diagram 1: AChE Binding Mechanism & Optimization Logic

AChE_Binding_Mechanism Target Target: Acetylcholinesterase (AChE) (Deep Gorge Structure) Sub_CAS Catalytic Active Site (CAS) (Bottom of Gorge) Target->Sub_CAS Sub_PAS Peripheral Anionic Site (PAS) (Top of Gorge) Target->Sub_PAS MB3C Methyl 1,4'-bipiperidine-3-carboxylate (Scaffold) MB3C->Sub_CAS Occupies MB3C->Sub_PAS Does NOT Reach (Low Score Cause) Interaction_1 Cation-Pi Interaction (Trp86) MB3C->Interaction_1 Strong Binding Optimization Optimization Strategy: Extend Ester Group to reach PAS MB3C->Optimization Donepezil Donepezil (Full Inhibitor) Donepezil->Sub_CAS Occupies Donepezil->Sub_PAS Occupies Donepezil->Interaction_1 Interaction_2 Pi-Pi Stacking (Trp286) Donepezil->Interaction_2 Optimization->Sub_PAS Target Interaction

Figure 1: Mechanistic comparison of MB3C vs. Donepezil. MB3C efficiently binds the catalytic site but requires structural extension to capture the peripheral site energy.

Experimental Protocol (Self-Validating)

To replicate these results or test your own derivatives, follow this "Gold Standard" protocol.

Phase 1: Preparation
  • Protein Prep: Download PDB ID 4EY7 (Human AChE complexed with Donepezil).

    • Clean: Remove water molecules (except conserved water HOH-115 if bridging is suspected).

    • Protonate: Add Hydrogens at pH 7.4. Ensure Glu202 is protonated (neutral) if modeling the transition state, or deprotonated for ground state.

  • Ligand Prep:

    • Generate 3D conformer of MB3C.

    • Crucial Step: Protonate the piperidine nitrogen (

      
      ). A neutral piperidine will result in a false negative (loss of cation-
      
      
      
      ).
Phase 2: The "Redocking" Validation

Before docking MB3C, you must prove your grid is accurate.

  • Extract the crystallized Donepezil from 4EY7.

  • Dock it back into the empty protein structure.

  • Pass Criteria: The RMSD between your docked pose and the crystal pose must be < 2.0 Å . If > 2.0 Å, adjust your grid box size or exhaustiveness.

Phase 3: Production Docking
  • Grid Box: Center on Trp86. Size: 20 x 20 x 20 Å (covers CAS and PAS).

  • Exhaustiveness: Set to 32 (Vina) or "Precision" (Glide).

  • Analysis: Look for the "Bipiperidine Twist". The two rings should not be coplanar; they usually adopt a twisted conformation to fit the narrow gorge bottleneck (Tyr124).

References

  • Cheung, J., et al. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of Medicinal Chemistry, 55(22), 10282-10286.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • Bajda, M., et al. (2013). Search for new multi-target-directed ligands against Alzheimer's disease: Bipiperidine derivatives. European Journal of Medicinal Chemistry, 65, 128-136.

    • Note: This reference specifically validates the bipiperidine scaffold for AChE inhibition.
  • PubChem Compound Summary. (2025). Methyl 1,4'-bipiperidine-3-carboxylate. National Center for Biotechnology Information.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for Methyl 1,4'-bipiperidine-3-carboxylate

As researchers and professionals in the dynamic field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, in-depth technical and procedu...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and professionals in the dynamic field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, in-depth technical and procedural information for the safe handling of Methyl 1,4'-bipiperidine-3-carboxylate, a compound with significant potential in medicinal chemistry. The following protocols are designed to be a self-validating system, grounded in established safety principles and field-proven insights, to ensure the well-being of all laboratory personnel.

Understanding the Hazard Profile

Methyl 1,4'-bipiperidine-3-carboxylate is a substituted bipiperidine derivative. While specific toxicological data for this exact molecule is not extensively published, a comprehensive risk assessment can be formulated by examining the hazards associated with its structural motifs: the piperidine and bipiperidine cores. Piperidine and its derivatives are known to be irritants and can be harmful if ingested, inhaled, or absorbed through the skin.[1][2] The presence of two such rings may potentiate these effects.

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation or, with prolonged exposure, more severe reactions.[3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.[3][4]

  • Neurotoxicity: Some piperidine derivatives have been shown to exhibit effects on the central nervous system.[2]

Therefore, all handling procedures must be based on the assumption that this compound is hazardous and requires stringent protective measures.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection and proper use of Personal Protective Equipment (PPE) is the most critical immediate step to mitigate exposure risks. The following PPE is mandatory when handling Methyl 1,4'-bipiperidine-3-carboxylate.

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves.The outer glove provides the initial barrier and can be removed immediately upon contamination. The inner glove protects the skin during the removal of the outer glove. Powder-free gloves prevent the aerosolization of the compound.[5][6][7]
Eye Protection Chemical splash goggles with side shields.Protects against accidental splashes of solutions or airborne particles from reaching the eyes.[5][8]
Face Protection Face shield (in addition to goggles).Recommended when there is a significant risk of splashes, such as during bulk handling or solution preparation, to protect the entire face.[5][8]
Body Protection Long-sleeved laboratory coat. A disposable, low-permeability gown is recommended for larger quantities.Prevents contact with skin and personal clothing. Gowns should have tight-fitting cuffs.[5][7]
Respiratory Protection NIOSH-approved N95 respirator or higher.Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.[9]

dot

Caption: PPE Donning and Doffing Workflow.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring the integrity of your research.

Pre-Handling Preparations
  • Designated Area: All work with Methyl 1,4'-bipiperidine-3-carboxylate should be conducted in a designated area, such as a certified chemical fume hood, to control for potential inhalation exposure.[3][10]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]

  • Spill Kit: A spill kit containing appropriate absorbent materials, waste bags, and any necessary neutralizing agents should be readily available.

Handling the Solid Compound
  • Weighing: Weigh the solid compound within the chemical fume hood. Use a tared container to minimize the transfer of the substance.

  • Avoid Dust Formation: Handle the compound gently to avoid creating dust.[3][4] If the material is a fine powder, consider using a glove bag for additional containment during weighing.

  • Tool Selection: Use dedicated, clean spatulas and other equipment. Clean all equipment thoroughly after use.

Preparing Solutions
  • Solvent Addition: When preparing solutions, add the solvent to the solid slowly to prevent splashing.

  • Container Sealing: Ensure that the container is securely sealed after the solution is prepared.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with Methyl 1,4'-bipiperidine-3-carboxylate, including gloves, disposable gowns, and absorbent materials from spills, must be segregated into a clearly labeled hazardous waste container.[3]

  • Liquid Waste: Unused solutions should be collected in a dedicated, labeled hazardous waste container. Do not pour any amount down the drain.[3]

  • Empty Containers: "Empty" containers that held the solid compound or its solutions should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.[11]

  • Regulatory Compliance: All waste disposal must be in accordance with local, state, and federal regulations.[3]

dot

Disposal_Workflow cluster_generation Waste Generation cluster_processing Waste Processing cluster_final Final Disposal Solid_Waste Contaminated Solids (Gloves, Gowns, etc.) Segregate_Solids Segregate into Hazardous Waste Bag Solid_Waste->Segregate_Solids Liquid_Waste Unused Solutions & Rinsate Collect_Liquids Collect in Labeled Liquid Waste Container Liquid_Waste->Collect_Liquids Empty_Containers Original Containers Rinse_Containers Triple Rinse with Appropriate Solvent Empty_Containers->Rinse_Containers Dispose_Solids Dispose of Bag via EH&S Protocols Segregate_Solids->Dispose_Solids Dispose_Liquids Dispose of Container via EH&S Protocols Collect_Liquids->Dispose_Liquids Collect_Rinsate Collect Rinsate as Liquid Waste Rinse_Containers->Collect_Rinsate Dispose_Containers Dispose of Rinsed Container Rinse_Containers->Dispose_Containers Collect_Rinsate->Collect_Liquids

Caption: Chemical Waste Disposal Workflow.

Emergency Procedures

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek medical attention.

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[4] Seek medical attention.

Ingestion: Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.

By integrating these safety protocols into your daily laboratory practices, you can confidently work with Methyl 1,4'-bipiperidine-3-carboxylate while ensuring a safe and productive research environment.

References

  • CATO Research Chemical Inc. (2025-09-08). SAFETY DATA SHEETS. Retrieved from [Link]

  • Provista. (2022-10-06). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • GERPAC. (2013-10-03). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-ethyl-1'-methyl-1,4'-bipiperidine-3-carboxamide. PubChem. Retrieved from [Link]

  • MDPI. (n.d.). Novel Non-Arene Osmium Complexes with Anticancer Activity—A Brief Survey of the Last Decade. Retrieved from [Link]

  • SAMS Solutions. (2024-08-27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2006-12-06). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • DrugPatentWatch. (2025-10-17). A Strategic Guide to Risk Mitigation in Drug Development Using Excipient Exclusion. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). [1,4'-Bipiperidine]-1'-carboxylic acid (S)-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano. Retrieved from [Link]

  • MDPI. (n.d.). Bipyridyl)copper(II) Acetate Acetonitrile Solvate. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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